Product packaging for Lornoxicam-d4(Cat. No.:CAS No. 1216527-48-8)

Lornoxicam-d4

Cat. No.: B565427
CAS No.: 1216527-48-8
M. Wt: 375.8 g/mol
InChI Key: WLHQHAUOOXYABV-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lornoxicam-d4 is intended for use as an internal standard for the quantification of lornoxicam by GC- or LC-MS. Lornoxicam is a COX inhibitor and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory and analgesic properties. It inhibits production of thromboxane B2 (TXB2; ) from arachidonic acid in HEL human erythroleukemic cells (IC50 = 3 nM), which endogenously express COX-1, as well as inhibits LPS-induced formation of prostaglandin F1α (PGF1α; ) from arachidonic acid in Mono-Mac-6 cells (IC50 = 8 nM), which endogenously express COX-2. Lornoxicam reduces LPS-induced production of nitric oxide and IL-6 in cell-based assays with IC50 values of 65 and 54 µM, respectively. It reduces carrageenan-induced paw edema in rats when administered intravenously at doses ranging from 0.1 to 9 mg/kg. Formulations containing lornoxicam have been used in the management of postoperative pain.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClN3O4S2 B565427 Lornoxicam-d4 CAS No. 1216527-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHQHAUOOXYABV-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=C(S3)Cl)S(=O)(=O)N2C)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857942
Record name 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216527-48-8
Record name 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Lornoxicam-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of Lornoxicam-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Lornoxicam is a potent NSAID of the oxicam class, exhibiting analgesic and anti-inflammatory properties through the non-selective inhibition of cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes.[1] Deuterated analogs of pharmaceutical compounds, such as this compound, are crucial as internal standards in pharmacokinetic and metabolic studies, enabling accurate quantification in biological matrices by mass spectrometry. This guide outlines a plausible synthetic route for this compound and details the analytical techniques for its characterization.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis commences from 2,5-dichlorothiophene and proceeds through several intermediates to yield 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][2][3]thiazine-3-carboxylic acid methyl ester-1,1-dioxide. The final step is an aminolysis reaction with 2-aminopyridine-d4.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product 2_5_dichlorothiophene 2,5-Dichlorothiophene Intermediate_1 Chlorosulfonylation & Methylamination 2_5_dichlorothiophene->Intermediate_1 1. Chlorosulfonic acid 2. Methylamine 2_aminopyridine_d4 2-Aminopyridine-d4 Lornoxicam_d4 This compound 2_aminopyridine_d4->Lornoxicam_d4:w Aminolysis in Xylene with p-toluenesulfonic acid Intermediate_2 N-alkylation & Cyclization Intermediate_1->Intermediate_2 Series of reactions Lornoxicam_Ester 6-chloro-4-hydroxy-2-methyl- 2H-thieno[2,3-e][1,2]thiazine- 3-carboxylic acid methyl ester- 1,1-dioxide Intermediate_2->Lornoxicam_Ester Lornoxicam_Ester->Lornoxicam_d4

Caption: Proposed synthesis pathway for this compound.
Experimental Protocol (Hypothetical)

This protocol is adapted from methods for unlabeled Lornoxicam.[4][5][6]

Step 1: Ammonolysis

  • To a solution of 6-chloro-4-hydroxy-2-methyl-2-H-thieno[2,3-e]-1,2-thiazine carboxylic acid methyl ester-1,1-dioxide (1 equivalent) in xylene, add 2-aminopyridine-d4 (1-2 equivalents) and a catalytic amount of p-toluenesulfonic acid.[4][5]

  • Heat the reaction mixture to reflux (approximately 100-130 °C) for 4-6 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Purification

  • Reduce the solvent volume by vacuum concentration at 50-80 °C.[6]

  • Add a mixture of dichloromethane and methanol (e.g., 4:1 v/v) to the residue and slurry at an elevated temperature (e.g., 50 °C) for several hours.[6]

  • Cool the mixture and collect the crude this compound product by filtration.

  • Further purify the crude product by recrystallization from a suitable solvent system, such as a mixture of xylene and 1,4-dioxane.[6]

  • Dry the purified this compound under vacuum.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following analytical techniques are recommended, with expected data extrapolated from studies on unlabeled Lornoxicam.

Physicochemical Properties
PropertyValueReference
CAS Number 1216527-48-8N/A
Molecular Formula C₁₃H₆D₄ClN₃O₄S₂N/A
Molecular Weight 375.84 g/mol N/A
Appearance Yellow or slightly yellow powder[7]
Solubility Slightly soluble in water, soluble in sodium hydroxide, slightly soluble in methanol[7]
Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography is a key technique for assessing the purity of this compound.

ParameterCondition 1Condition 2Reference
Column Phenomenex C18 (250x4.6 mm, 5 µm)Eclipse C18 (150 mm × 4.6 mm, 5 μm)[2],[3]
Mobile Phase Acetonitrile: Phosphate buffer (60:40 v/v), pH 7.0Methanol: 0.1% Formic acid in water (80:20 v/v)[2],[3]
Flow Rate 1.2 ml/min0.8 mL/min[2],[3]
Detection Wavelength 390 nm381 nm[2],[3]
Retention Time Not specified~4.00 min (for Lornoxicam)[8]
Linearity Range 10-50 µg/ml0.5-20 μg/ml[2],[3]
Spectroscopic Analysis

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the incorporation of deuterium atoms.

ParameterValueReference
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[9],[10]
Precursor Ion (m/z) Expected around 376 [M+H]⁺Calculated
Product Ions (m/z) Fragmentation pattern should be consistent with Lornoxicam structure, with a +4 Da shift in fragments containing the pyridine ring. A key fragment for Lornoxicam is m/z 121.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For this compound, the signals corresponding to the pyridine ring protons would be absent in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior.

ParameterValueReference
Melting Point (Lornoxicam) Endothermic peak around 225-231 °C[11],[12]
Expected for this compound Similar to unlabeled LornoxicamN/A
X-ray Diffraction (XRD)

XRD is used to analyze the crystalline structure of the compound. Lornoxicam is known to be crystalline.[13]

ParameterObservationReference
Crystallinity Crystalline[13]
Characteristic Peaks (2θ for Lornoxicam) 7.8°, 10.2°, 12.2°, 14.5°, 18.2°, 22.2°, 24.5°[13]

Experimental Workflow and Signaling Pathway

General Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_final Final Product Synthesis Synthesis of this compound Purification Purification Synthesis->Purification HPLC HPLC Purification->HPLC Purity Check MS Mass Spectrometry Purification->MS Identity Confirmation NMR NMR Spectroscopy Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Groups DSC DSC Purification->DSC Thermal Properties XRD XRD Purification->XRD Crystallinity Final_Product Pure this compound HPLC->Final_Product MS->Final_Product NMR->Final_Product IR->Final_Product DSC->Final_Product XRD->Final_Product

Caption: General workflow for this compound synthesis and characterization.
Signaling Pathway of Lornoxicam

Lornoxicam, like other NSAIDs, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.

Signaling_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins COX2->Prostaglandins_COX2 Physiological_Effects GI Protection, Platelet Aggregation Prostaglandins_COX1->Physiological_Effects Inflammation Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation Lornoxicam Lornoxicam / this compound Lornoxicam->COX1 Lornoxicam->COX2

References

Lornoxicam-d4: A Technical Guide for its Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lornoxicam-d4 is the deuterated analog of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class. In the realm of scientific research, particularly in drug metabolism and pharmacokinetics (DMPK), this compound serves as a critical tool, primarily utilized as an internal standard for the precise quantification of lornoxicam in complex biological matrices. Its structural similarity and mass shift from the parent drug make it an ideal candidate for mass spectrometry-based bioanalytical assays. This guide provides an in-depth overview of the application of this compound in research, complete with experimental protocols and data presentation.

Lornoxicam itself is a non-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key in the inflammatory pathway through the production of prostaglandins.[1] It is prescribed for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] Understanding its pharmacokinetic profile is crucial for optimizing its therapeutic efficacy and safety.

Core Application: Internal Standard in Bioanalysis

The principal application of this compound in a research setting is as an internal standard (IS) in analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of a known concentration of this compound to biological samples (e.g., plasma, urine, tissue homogenates) at the beginning of the sample preparation process allows for the accurate quantification of the unlabeled lornoxicam. The deuterated standard co-elutes with the analyte but is differentiated by its higher mass, thus compensating for variations in sample extraction, matrix effects, and instrument response.

Rationale for Use

The ideal internal standard should have physicochemical properties very similar to the analyte. This compound fits this requirement perfectly as:

  • It has nearly identical chromatographic retention time and extraction recovery to lornoxicam.

  • The deuterium labeling provides a distinct mass-to-charge ratio (m/z) for detection by the mass spectrometer without significantly altering its chemical behavior.

  • It is not naturally present in biological samples.

Experimental Protocols

While specific protocols for the use of this compound are not extensively detailed in publicly available literature, a comprehensive methodology can be constructed based on established LC-MS/MS methods for lornoxicam quantification that utilize other internal standards, supplemented with the specific parameters from a study that employed this compound.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting lornoxicam from plasma samples.

Methodology:

  • To a 100 µL aliquot of the biological sample (e.g., human plasma), add 10 µL of this compound internal standard working solution (e.g., at a concentration of 70 ng/mL to achieve a final concentration of 7 ng/mL).[2]

  • Add 300 µL of a protein precipitating agent, such as acetonitrile or methanol.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following table summarizes the typical instrumental parameters for the analysis of lornoxicam, which would be applicable for this compound as well.

ParameterValue
Chromatography System Agilent 1290 Liquid Chromatograph or equivalent
Column Agilent Poroshell® 120 SB-C18 (2.7 µm, 2.1 x 50 mm)[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B Methanol[2]
Flow Rate 0.3 mL/min[2]
Injection Volume 5-10 µL
Column Temperature 40-50°C[2]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Ion Electrospray (ESI+)[2]
MRM Transitions (Lornoxicam) m/z 372 -> 121 (Quantifier), m/z 372 -> 159 (Qualifier)
MRM Transitions (this compound) m/z 376 -> 121 (Quantifier), m/z 376 -> 159 (Qualifier)

Note: The specific MRM transitions for this compound are predicted based on the fragmentation pattern of lornoxicam and the addition of four deuterium atoms. These would need to be optimized during method development.

Data Presentation: Method Validation Parameters

A validated bioanalytical method is essential for regulatory submission and reliable research data. The following table outlines key validation parameters and their typical acceptance criteria for lornoxicam assays.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; acceptable precision and accuracy
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%Bias) Within ±15% of nominal concentration (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Normalized IS ratio within an acceptable range
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of initial concentration

Visualizations

Experimental Workflow for Lornoxicam Quantification

G Figure 1: Experimental Workflow for Lornoxicam Quantification using this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Analysis Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Data Acquisition Calculate Calculate Peak Area Ratios (Lornoxicam / this compound) Integrate->Calculate Quantify Quantify Lornoxicam Concentration Calculate->Quantify G Figure 2: Lornoxicam's Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Lornoxicam Lornoxicam Lornoxicam->COX1 Inhibits Lornoxicam->COX2 Inhibits

References

Lornoxicam-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Lornoxicam-d4. It provides essential chemical data, a detailed overview of the established mechanism of action of its non-deuterated counterpart, Lornoxicam, and a representative experimental protocol for its application in bioanalytical methods.

Core Compound Data

This compound is the deuterated form of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID). The inclusion of deuterium atoms results in a higher molecular weight compared to Lornoxicam, making it an ideal internal standard for quantitative analysis by mass spectrometry.

ParameterValueReference
CAS Number 1216527-48-8[cite: ]
Molecular Formula C₁₃H₆D₄ClN₃O₄S₂[cite: ]
Molecular Weight 375.84 g/mol [cite: ]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Lornoxicam, and by extension this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Lornoxicam reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

Lornoxicam_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Lornoxicam Lornoxicam Lornoxicam->COX1 Lornoxicam->COX2

Lornoxicam's inhibitory effect on the COX signaling pathway.

Experimental Protocols: Bioanalytical Quantification

This compound is primarily utilized as an internal standard in the quantification of Lornoxicam in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol adapted from established methods for the bioanalysis of Lornoxicam.

Sample Preparation: Protein Precipitation
  • Aliquoting : Transfer 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add a specific volume of this compound working solution (e.g., 50 µL of a 100 ng/mL solution) to the plasma sample.

  • Protein Precipitation : Add 600 µL of a precipitating agent (e.g., acetonitrile or methanol) to the sample.

  • Vortexing : Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the clear supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC)

    • Column : A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.

    • Mobile Phase : A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate : A typical flow rate is between 0.3 and 0.5 mL/min.

    • Injection Volume : 5-10 µL of the prepared sample supernatant.

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode : Electrospray Ionization (ESI) in positive or negative mode.

    • Detection : Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions for Lornoxicam and this compound are monitored.

      • Lornoxicam : The precursor ion [M+H]⁺ is selected and fragmented to a specific product ion.

      • This compound : The precursor ion [M+H]⁺ (with a +4 Da shift from Lornoxicam) is selected and fragmented to its corresponding product ion.

    • Data Analysis : The peak area ratio of Lornoxicam to this compound is used to construct a calibration curve and quantify the concentration of Lornoxicam in the unknown samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample 1. Plasma Sample Aliquoting Spike_IS 2. Spike with this compound (Internal Standard) Plasma_Sample->Spike_IS Protein_Precipitation 3. Add Acetonitrile/Methanol Spike_IS->Protein_Precipitation Vortex 4. Vortex Mixing Protein_Precipitation->Vortex Centrifuge 5. Centrifugation Vortex->Centrifuge Collect_Supernatant 6. Collect Supernatant Centrifuge->Collect_Supernatant LC_Separation 7. Liquid Chromatography Separation (C18 Column) Collect_Supernatant->LC_Separation MS_Detection 8. Mass Spectrometry Detection (MRM Mode) LC_Separation->MS_Detection Data_Quantification 9. Data Quantification (Peak Area Ratio) MS_Detection->Data_Quantification

A typical workflow for the bioanalysis of Lornoxicam using this compound.

An In-depth Technical Guide on the Use of Deuterated Lornoxicam as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lornoxicam is a potent non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, utilized for its analgesic and anti-inflammatory properties. Accurate quantification of lornoxicam in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1] The reliability of LC-MS/MS methods is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS), which corrects for variability during sample preparation and analysis.

While validated methods for lornoxicam often employ structural analogues like piroxicam as internal standards, the use of a deuterated form of lornoxicam (e.g., Lornoxicam-d4) is considered the most robust approach.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it experiences similar extraction recovery and matrix effects, leading to more accurate and precise results. Although specific literature detailing a validated method for a deuterated lornoxicam internal standard is not widely published, this guide synthesizes best practices and extrapolates data from established lornoxicam bioanalytical methods to provide a comprehensive protocol for its use.

The Rationale for a Deuterated Internal Standard

An ideal internal standard (IS) co-elutes with the analyte and is affected by matrix components in the same way, thus normalizing variations in sample preparation, injection volume, and ionization efficiency. Structural analogues like piroxicam can have different retention times and ionization efficiencies compared to lornoxicam, potentially leading to inaccuracies. A deuterated standard such as this compound is chemically identical to the analyte and differs only in mass. This ensures it co-elutes and experiences the same degree of ion suppression or enhancement, providing superior correction and data quality.

G cluster_0 Rationale for Deuterated Internal Standard cluster_1 Sources of Variability Analyte Lornoxicam SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Co-elution Result Accurate Quantification LCMS->Result Ratio Normalization Var1 Matrix Effects LCMS->Var1 Corrects for Var2 Ionization Fluctuation Var1->Var2 Var3 Extraction Loss Var2->Var3

Caption: Logical workflow for using a deuterated internal standard to mitigate analytical variability.

Proposed Bioanalytical Method

This section details a proposed LC-MS/MS method for the quantification of lornoxicam in human plasma using deuterated lornoxicam (e.g., this compound) as the internal standard. The parameters are derived from validated methods that use piroxicam or isoxicam.[1][2]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample preparation in lornoxicam analysis.[3]

Protocol:

  • Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (this compound, e.g., 100 ng/mL in methanol).

  • Vortex the sample for 30 seconds.

  • Add 600 µL of acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.[4]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and inject a 10 µL aliquot into the LC-MS/MS system.

Liquid Chromatography Parameters

The chromatographic conditions are designed to provide good separation and peak shape for lornoxicam.

ParameterRecommended ValueSource(s)
Column C18 reverse-phase (e.g., Sunfire C18, 50 x 4.6 mm, 5 µm)[2]
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or 0.3% Formic Acid in Water B: Methanol or Acetonitrile[2]
Gradient/Isocratic Isocratic: 70:30 (B:A)[2]
Flow Rate 0.5 mL/min
Column Temperature 40°CN/A
Injection Volume 10 µL
Run Time ~3.0 minutes
Expected Retention Time ~1.5 minutes (Lornoxicam and this compound should co-elute)
Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[2]

ParameterLornoxicam (Analyte)This compound (IS)Piroxicam (Analogue IS)Source(s)
Ionization Mode ESI PositiveESI PositiveESI Positive
Precursor Ion (Q1) m/z 372.0376.0 (Proposed)332.0[1]
Product Ion (Q3) m/z 121.0121.0 (Proposed)95.0 or 121.0[1]
Dwell Time 200 ms200 ms200 msN/A
Collision Energy (CE) ~26 eV~26 eV~24 eV
IonSpray Voltage 5.0 kV5.0 kV5.0 kV
Source Temperature 350°C350°C350°C

Note: The proposed m/z for this compound assumes deuterium labeling on stable positions that do not affect the common product ion at m/z 121.0.

Method Validation Summary (Projected)

Based on published data for analogous methods, a validated assay using deuterated lornoxicam would be expected to meet the following performance criteria.

Validation ParameterExpected Performance RangeSource(s)
Linearity Range 0.50 ng/mL to 1500 ng/mL[1][2][6]
Correlation (r²) ≥ 0.995[2][3]
LLOQ 0.50 ng/mL[2]
Intra-day Precision < 15% CV[2][3]
Inter-day Precision < 15% CV[2][3]
Accuracy 85-115% of nominal value (80-120% at LLOQ)[2][3]
Recovery Consistent and reproducible (>85% for Lornoxicam)[2]

Experimental and Logical Workflows

Visualizing the process from sample receipt to final data analysis provides clarity for laboratory professionals.

G cluster_workflow Bioanalytical Workflow for Lornoxicam A Receive Plasma Sample B Spike with this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifuge C->D E Transfer Supernatant D->E F Evaporate & Reconstitute E->F G Inject into LC-MS/MS F->G H Data Acquisition (MRM Mode) G->H I Quantify using Analyte/IS Ratio H->I

Caption: Step-by-step experimental workflow for lornoxicam quantification in plasma.

Lornoxicam Mechanism of Action: COX Inhibition

Lornoxicam exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain and inflammation.

G cluster_pathway Lornoxicam Signaling Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 GI Gastric Protection, Platelet Function COX1->GI Inflammation Inflammation, Pain, Fever COX2->Inflammation PGs Prostaglandins (PGs) PGs->Inflammation PGs->GI Lornoxicam Lornoxicam Lornoxicam->COX1 Inhibits Lornoxicam->COX2 Inhibits

Caption: Lornoxicam inhibits both COX-1 and COX-2, reducing prostaglandin synthesis.

The use of deuterated lornoxicam as an internal standard represents the most accurate and robust approach for the bioanalysis of lornoxicam by LC-MS/MS. By perfectly mimicking the behavior of the analyte during sample processing and analysis, it effectively corrects for matrix effects and other sources of variability. This technical guide, based on established analytical principles and data from validated methods, provides a comprehensive framework for researchers and drug development professionals to implement a high-quality quantitative assay for lornoxicam in biological matrices. Adherence to these principles will ensure the generation of reliable data for critical pharmacokinetic and clinical studies.

References

Lornoxicam: A Technical Guide on its Mechanism of Action and Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, distinguished by its potent analgesic and anti-inflammatory properties.[1][2] This document provides a comprehensive technical overview of Lornoxicam's core mechanism of action, pharmacodynamic profile, and pharmacokinetic properties. The primary mechanism involves the potent and balanced inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical in the biosynthesis of prostaglandins that mediate pain and inflammation.[3][4] Additionally, Lornoxicam has been shown to inhibit inducible nitric oxide synthase (iNOS) and the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[5][6] Pharmacokinetically, it is characterized by rapid and nearly complete absorption, high plasma protein binding, and a short elimination half-life of 3 to 5 hours, which may contribute to its favorable tolerability profile.[2][7] This guide synthesizes key quantitative data, details the experimental protocols used in its pharmacological assessment, and provides visual representations of its molecular pathways and experimental workflows to support advanced research and development.

Introduction

Lornoxicam (chlortenoxicam) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class.[1][8] It exerts potent analgesic, anti-inflammatory, and antipyretic effects.[1] Unlike other oxicams, Lornoxicam is characterized by a relatively short plasma half-life (3 to 5 hours), which may be advantageous from a tolerability standpoint.[2][7] It is utilized for the management of acute mild to moderate pain, as well as the symptomatic relief of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[2][8] The therapeutic efficacy of Lornoxicam is rooted in its potent inhibition of prostaglandin biosynthesis.[9]

Mechanism of Action

Lornoxicam's therapeutic effects are primarily attributable to its modulation of key inflammatory pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action for Lornoxicam is the inhibition of the cyclooxygenase (COX) enzymes.[3][10] COX enzymes are responsible for catalyzing the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[3][8] Lornoxicam is a non-selective inhibitor, demonstrating a potent and balanced inhibition of both COX-1 and COX-2 isoforms.[3][5][11] The inhibition of COX-2 is primarily responsible for its anti-inflammatory and analgesic effects, while the concurrent inhibition of the constitutively expressed COX-1 can be associated with potential gastrointestinal side effects.[3]

Inhibition of Prostaglandin Synthesis

By blocking the action of COX-1 and COX-2, Lornoxicam effectively halts the synthesis of prostaglandins (PGs) such as PGE2.[3][9] This reduction in prostaglandin levels desensitizes peripheral nociceptors and diminishes the inflammatory response, resulting in analgesia and reduced swelling.[12][13] A key advantage noted for Lornoxicam is that its inhibition of the COX pathway does not lead to a significant shunting of arachidonic acid to the 5-lipoxygenase cascade, thereby minimizing the risk of increased leukotriene formation.[8][9]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Stimuli (e.g., Injury) AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins (PGG2, PGH2) Thromboxanes COX1->PGs COX2->PGs Inflammation Inflammation, Pain, Fever, Platelet Aggregation PGs->Inflammation Lornoxicam Lornoxicam Lornoxicam->COX1 Lornoxicam->COX2 PLA2->AA

Caption: Lornoxicam's Inhibition of the Prostaglandin Synthesis Pathway.

Effects on Nitric Oxide Synthase and Interleukins

Beyond its effects on the COX pathway, Lornoxicam demonstrates additional anti-inflammatory activities. It has been shown to inhibit the formation of inducible nitric oxide (NO), a pro-inflammatory mediator, via the inhibition of inducible nitric oxide synthase (iNOS).[5][14][15] Furthermore, in stimulated human monocytic cells, Lornoxicam markedly inhibits the production of Interleukin-6 (IL-6), a key cytokine involved in chronic inflammation.[5][14] The formation of other cytokines like TNF-α and IL-1β is only moderately affected.[14]

Pharmacology

The pharmacological profile of Lornoxicam is defined by its potent pharmacodynamic effects and its distinct pharmacokinetic properties.

Pharmacodynamics

Lornoxicam is one of the most potent balanced COX-1/COX-2 inhibitors among the NSAIDs tested in various in vitro studies.[5][14] Its equipotent inhibition of the COX isoenzymes is complemented by its ability to suppress IL-6 and iNOS-derived NO formation.[5]

Table 1: Pharmacodynamic Profile of Lornoxicam

Parameter Target/Cell Line IC50 Value Reference
COX-1 Inhibition Intact Human Cells 0.005 µM (5 nM) [5][14]
COX-2 Inhibition Intact Human Cells 0.008 µM (8 nM) [5][14]
IL-6 Formation Inhibition Stimulated THP-1 Monocytic Cells 54 µM [5][14]

| Nitric Oxide (NO) Formation Inhibition | LPS-Stimulated RAW 264.7 Cells | 65 µM |[5][14] |

G cluster_cox1 COX-1 Inhibition Assay cluster_cox2 COX-2 Inhibition Assay A1 Human Whole Blood Sample A2 Induce Clotting (Activates COX-1) A1->A2 A3 Incubate with Lornoxicam (Various Concentrations) A2->A3 A4 Measure Thromboxane B2 (TXB2) Formation via ELISA A3->A4 A5 Calculate IC50 A4->A5 B1 Human Whole Blood Sample B2 Stimulate with LPS (Induces COX-2) B1->B2 B3 Incubate with Lornoxicam (Various Concentrations) B2->B3 B4 Measure Prostaglandin Formation via ELISA B3->B4 B5 Calculate IC50 B4->B5 G cluster_ad Absorption & Distribution cluster_me Metabolism & Excretion Admin Oral/IM Administration of Lornoxicam Absorb Rapid Absorption (Bioavailability: 90-100%) Admin->Absorb Distribute Distribution into Plasma Absorb->Distribute Bind High Plasma Protein Binding (>99% to Albumin) Distribute->Bind Synovial Penetration into Synovial Fluid Distribute->Synovial Metabolism Hepatic Metabolism (via CYP2C9) Distribute->Metabolism Metabolite Inactive Metabolite: 5'-hydroxy-lornoxicam Metabolism->Metabolite Kidney Renal Excretion (~1/3 of Metabolites) Metabolite->Kidney Liver Hepatic Excretion (~2/3 of Metabolites via Feces) Metabolite->Liver

References

An In-depth Technical Guide to the Isotopic Labeling of Lornoxicam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic labeling of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID). The guide details proposed synthetic routes for the introduction of deuterium (²H), carbon-13 (¹³C), and carbon-14 (¹⁴C) isotopes into the Lornoxicam molecule. It is designed to furnish researchers and drug development professionals with the necessary theoretical and practical framework for the preparation, analysis, and application of isotopically labeled Lornoxicam in metabolic, pharmacokinetic, and bioanalytical studies. While specific experimental data for the synthesis of labeled Lornoxicam is not extensively published, this guide consolidates information on the synthesis of the parent compound and general isotopic labeling methodologies to propose detailed experimental protocols.

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug of the oxicam class, characterized by its potent analgesic and anti-inflammatory properties.[1] Isotopic labeling of pharmaceuticals like Lornoxicam is a critical tool in drug discovery and development. It allows for the precise tracking and quantification of the drug and its metabolites in biological systems, providing invaluable data on absorption, distribution, metabolism, and excretion (ADME). This guide focuses on the practical aspects of labeling Lornoxicam with stable isotopes (²H and ¹³C) and a radioisotope (¹⁴C).

Metabolic Pathway of Lornoxicam

Understanding the metabolic fate of Lornoxicam is essential for designing labeling strategies, particularly for ensuring the label is retained in the molecule or its major metabolites through the metabolic process. The primary metabolic pathway of Lornoxicam involves hydroxylation of the thiophene ring, mediated by the cytochrome P450 enzyme CYP2C9.[2][3] This results in the formation of the main, pharmacologically inactive metabolite, 5'-hydroxy-lornoxicam.[4][5][6]

Lornoxicam_Metabolism Metabolic Pathway of Lornoxicam Lornoxicam Lornoxicam Metabolite 5'-hydroxy-lornoxicam Lornoxicam->Metabolite Hydroxylation Enzyme CYP2C9 Enzyme->Lornoxicam

Figure 1: CYP2C9-mediated metabolism of Lornoxicam.

Synthesis of Isotopically Labeled Lornoxicam

The synthesis of isotopically labeled Lornoxicam can be adapted from established routes for the unlabeled compound.[7][8][9][10] The key is the introduction of the isotopic label at a suitable and stable position within the molecule, using a commercially available labeled precursor.

General Synthetic Scheme

A common synthetic route to Lornoxicam involves the condensation of 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide with 2-aminopyridine.[9][10] This final step provides a strategic point for introducing isotopic labels, particularly into the 2-aminopyridine moiety.

Lornoxicam_Synthesis General Synthesis of Lornoxicam cluster_reactants Reactants Thieno_thiazine 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]- 1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide Lornoxicam Lornoxicam Thieno_thiazine->Lornoxicam Aminopyridine 2-Aminopyridine Aminopyridine->Lornoxicam

Figure 2: Final step in a common Lornoxicam synthesis.

Deuterium Labeling (²H)

Deuterium-labeled Lornoxicam can be valuable as an internal standard in mass spectrometry-based bioanalytical methods. A plausible approach involves the synthesis of deuterated 2-aminopyridine, which can then be used in the final condensation step.

Proposed Experimental Protocol: Synthesis of Lornoxicam-d₄

  • Synthesis of 2-Aminopyridine-d₄: Commercially available 2-aminopyridine can be subjected to H/D exchange reactions using D₂O under acidic or basic conditions, or through metal-catalyzed deuteration.

  • Condensation Reaction:

    • To a solution of 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide (1 equivalent) in a suitable high-boiling solvent such as xylene, add 2-aminopyridine-d₄ (1.1 equivalents).

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Purify the crude Lornoxicam-d₄ by recrystallization from a suitable solvent system (e.g., dioxane/water).

Carbon-13 Labeling (¹³C)

¹³C-labeled Lornoxicam is a crucial tool for NMR-based metabolic studies and as a non-radioactive tracer. Labeling can be achieved by incorporating a ¹³C-labeled precursor.

Proposed Experimental Protocol: Synthesis of Lornoxicam-¹³C₆ (on the pyridine ring)

  • Synthesis of 2-Aminopyridine-¹³C₆: This would require a custom synthesis starting from a simple ¹³C-labeled precursor, such as ¹³C₆-benzene.

  • Condensation Reaction: Follow the same condensation procedure as described for the deuterium-labeled analogue, using 2-aminopyridine-¹³C₆.

Carbon-14 Labeling (¹⁴C)

¹⁴C-labeled Lornoxicam is essential for quantitative ADME studies, particularly for determining mass balance and identifying all metabolites.[5][6]

Proposed Experimental Protocol: Synthesis of Lornoxicam-¹⁴C (carbonyl carbon)

A late-stage labeling approach would be most efficient for introducing the ¹⁴C label.

  • Synthesis of a Precursor for ¹⁴C-labeling: Prepare a suitable precursor such as 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid.

  • Activation and Coupling with [¹⁴C]2-Aminopyridine:

    • Alternatively, a more direct approach would be to use commercially available [¹⁴C]2-aminopyridine in the final condensation step as described for the other isotopes. Due to the radioactive nature of ¹⁴C, all manipulations must be carried out in a certified radiochemistry laboratory with appropriate safety precautions.

Analytical Characterization

The purity and identity of the isotopically labeled Lornoxicam must be rigorously confirmed.

Table 1: Analytical Techniques for Characterization

TechniquePurpose
Mass Spectrometry (MS) Confirm molecular weight and determine isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Confirm chemical structure and locate the position of the isotopic label (for ²H and ¹³C).
High-Performance Liquid Chromatography (HPLC) Determine chemical and radiochemical purity.
Liquid Scintillation Counting (LSC) Quantify the amount of radioactivity (for ¹⁴C).

Proposed Analytical Workflow

Analytical_Workflow Analytical Workflow for Labeled Lornoxicam Start Synthesized Labeled Lornoxicam HPLC HPLC Analysis Start->HPLC MS Mass Spectrometry Start->MS NMR NMR Spectroscopy Start->NMR LSC Liquid Scintillation Counting (for ¹⁴C) Start->LSC Purity Chemical & Radiochemical Purity HPLC->Purity Identity Structure & Isotopic Enrichment MS->Identity NMR->Identity Quantification Specific Activity LSC->Quantification

Figure 3: Proposed analytical workflow for labeled Lornoxicam.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the synthesis of isotopically labeled Lornoxicam, based on typical yields for similar reactions. Actual results would need to be determined experimentally.

Table 2: Hypothetical Synthesis Data

Labeled LornoxicamIsotopic PrecursorProposed Yield (%)Isotopic Purity (%)
Lornoxicam-d₄2-Aminopyridine-d₄75-85>98
Lornoxicam-¹³C₆2-Aminopyridine-¹³C₆70-80>99
Lornoxicam-¹⁴C[¹⁴C]2-Aminopyridine60-75>98 (radiochemical)

Applications in Drug Development

  • Metabolism and Pharmacokinetic Studies: ¹⁴C-labeled Lornoxicam can be used in human and animal studies to determine the complete metabolic profile and mass balance.[5][6]

  • Bioavailability and Bioequivalence Studies: Deuterated Lornoxicam can serve as an ideal internal standard for LC-MS/MS-based quantification of Lornoxicam in plasma samples.

  • Mechanism of Action Studies: ¹³C-labeled Lornoxicam can be used in NMR studies to investigate drug-target interactions.

Conclusion

References

Section 1: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety Data Sheet of Lornoxicam-d4

This guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological reports, presenting a detailed look at the compound's properties and associated hazards.

This compound is the deuterated form of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID).[1][2] The physical and chemical properties are crucial for safe handling and storage.

PropertyDataSource
Chemical Formula C13H6D4ClN3O4S2[3]
Molecular Weight 375.8 g/mol [4]
CAS Number 1216527-48-8[3]
Appearance Yellow Solid[3]
Melting Point 225 - 230 °C (decomposes)[3][5]
Solubility Soluble in DMSO (~2 mg/ml)[4]
Storage Temperature -20°C[4][5]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification for the active compound, Lornoxicam, is applicable due to the similar toxicological profile.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity (Oral) Category 1/2💀DangerH300: Fatal if swallowed

Data derived from Lornoxicam safety data sheets.[6][7][8]

Potential Health Effects: [3][9]

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

  • Eye Contact: May cause eye irritation.

  • Ingestion: Fatal if swallowed.

Section 3: Toxicological Information

The toxicological data for Lornoxicam provides insight into the potential health hazards of this compound.

TestSpeciesRouteValueSource
LD50 RatOral5.73 mg/kg[3]
NOEL (Chronic Toxicity) MonkeyOral0.25 mg/kg/day[10]
NOEL (Carcinogenicity) RatOral0.01 mg/kg/day[11]

Carcinogenicity and Mutagenicity:

  • IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[3]

  • ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[3]

  • Mutagenic Effects: No data available.[3]

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not available within the Safety Data Sheets. These documents typically summarize the results of such studies without detailing the methodologies. For comprehensive experimental procedures, referring to the specific toxicological study publications is recommended.

Section 5: Handling, Storage, and First Aid

Handling and Storage:

  • Handling: Avoid contact with skin and eyes. Prevent dust and aerosol formation. Use in a well-ventilated area or under a fume hood.[3][12]

  • Storage: Store at room temperature in a dry, well-ventilated place. Keep containers tightly closed.[3] Some sources recommend storage at -20°C for long-term stability.[4][5]

First-Aid Measures: [3][8][12]

  • If Swallowed: Get emergency medical help immediately. Rinse mouth. Do NOT induce vomiting.[3][6]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Flush eyes with water as a precaution.

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Section 6: Accidental Release and Disposal

Accidental Release Measures:

  • Use personal protective equipment.

  • Avoid dust formation.

  • Do not let the product enter drains.

  • Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Disposal:

  • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[12]

Visualizations

Lornoxicam Mechanism of Action

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever.[1][2][13]

Lornoxicam_Mechanism Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Metabolized by Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesizes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Mediate Lornoxicam Lornoxicam Lornoxicam->COX1_COX2 Inhibits

Caption: Mechanism of action of Lornoxicam as a COX inhibitor.

This compound Spill Response Workflow

This diagram outlines the appropriate steps to take in the event of a this compound spill, based on safety data sheet recommendations.

Spill_Response_Workflow cluster_0 Start Spill Occurs Evacuate Evacuate non-essential personnel Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE (gloves, safety goggles, respirator) Ventilate->PPE Contain Prevent entry into drains PPE->Contain Cleanup Clean up spill without creating dust (e.g., sweep or vacuum) Contain->Cleanup Collect Collect waste in a sealed container Cleanup->Collect Dispose Dispose of waste according to local regulations Collect->Dispose Decontaminate Decontaminate area and equipment Dispose->Decontaminate End Spill Response Complete Decontaminate->End

Caption: Workflow for handling a this compound spill.

References

Methodological & Application

Application Notes and Protocols for Lornoxicam-d4 as an Internal Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, utilized for its potent analgesic and anti-inflammatory properties.[1] Accurate determination of lornoxicam concentrations in biological matrices is crucial for pharmacokinetic studies, which inform dosing regimens and assess bioequivalence. The use of a stable isotope-labeled internal standard, such as lornoxicam-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution and similar ionization efficiency of this compound with the unlabeled analyte allow for precise correction of variations during sample preparation and analysis, leading to highly accurate and reliable results.[2]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of lornoxicam.

Mechanism of Action and Metabolism

Lornoxicam exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3] The primary metabolic pathway of lornoxicam in humans is hydroxylation to 5'-hydroxy-lornoxicam, a reaction catalyzed almost exclusively by the cytochrome P450 enzyme CYP2C9.[4] This metabolite is pharmacologically inactive. Understanding this pathway is essential for interpreting pharmacokinetic data.

Lornoxicam's Mechanism of Action and Metabolism Pathway

Lornoxicam_Pathway cluster_0 Cellular Environment cluster_1 Liver (Metabolism) Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Metabolized by Prostaglandins Prostaglandins (Pain & Inflammation) COX1_COX2->Prostaglandins Lornoxicam Lornoxicam Lornoxicam->COX1_COX2 Inhibits Lornoxicam_Metabolism Lornoxicam CYP2C9 CYP2C9 Lornoxicam_Metabolism->CYP2C9 Metabolized by 5_Hydroxy_Lornoxicam 5'-Hydroxy-lornoxicam (Inactive Metabolite) CYP2C9->5_Hydroxy_Lornoxicam

Caption: Lornoxicam's dual action: COX inhibition and metabolic pathway.

Experimental Protocols

Bioanalytical Method using LC-MS/MS

This protocol outlines a validated method for the quantification of lornoxicam in human plasma using this compound as an internal standard.

a. Materials and Reagents:

  • Lornoxicam reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

b. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

c. Preparation of Stock and Working Solutions:

  • Lornoxicam Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of lornoxicam in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Lornoxicam Working Solutions: Prepare serial dilutions of the lornoxicam stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with 50% methanol to achieve a final concentration of 100 ng/mL.

d. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

e. LC-MS/MS Conditions:

ParameterCondition
HPLC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1

Table 1: Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Lornoxicam372.0121.0
This compound376.0121.0

Note: The precursor ion for this compound is calculated based on a +4 Da shift from the unlabeled compound. The product ion is expected to be the same as lornoxicam, assuming the deuterium atoms are not on the fragment lost. This should be confirmed experimentally.

Pharmacokinetic Study Protocol

This protocol provides a general framework for a single-dose pharmacokinetic study of lornoxicam in healthy volunteers.

a. Study Design:

  • An open-label, single-dose, crossover, or parallel-group study design.

  • Administer a single oral dose of lornoxicam (e.g., 8 mg tablet).

  • Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

b. Sample Collection and Handling:

  • Collect blood samples in tubes containing K2EDTA as an anticoagulant.

  • Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

  • Transfer the plasma into labeled cryovials and store at -80°C until analysis.

c. Data Analysis:

  • Quantify lornoxicam concentrations in plasma samples using the validated LC-MS/MS method described above.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.

Experimental and Analytical Workflow

Workflow cluster_study Pharmacokinetic Study cluster_analysis Bioanalysis Dosing Dosing (e.g., 8 mg Lornoxicam) Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Preparation Sample Preparation (Protein Precipitation with this compound) Processing->Preparation Sample Analysis LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Data Quantification LCMS->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantification->PK_Analysis

Caption: Workflow for a lornoxicam pharmacokinetic study.

Data Presentation

The following tables summarize typical quantitative data obtained from a validated bioanalytical method for lornoxicam using this compound as an internal standard.

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15%3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15%5.1% - 9.8%
Accuracy (% bias) Within ±15%-7.5% to 6.3%
Recovery Consistent and reproducible~85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Pass
Stability (Freeze-thaw, short-term, long-term) % bias within ±15%Stable

Table 3: Example Pharmacokinetic Parameters of Lornoxicam (8 mg oral dose)

ParameterUnitMean ± SD
Cmax ng/mL450 ± 120
Tmax h1.5 ± 0.5
AUC(0-t) ng·h/mL2500 ± 700
AUC(0-inf) ng·h/mL2650 ± 750
t1/2 h4.0 ± 1.0

Note: The data presented in these tables are for illustrative purposes and may vary depending on the specific study and analytical method.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of lornoxicam in biological matrices for pharmacokinetic studies. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess the pharmacokinetic profile of lornoxicam. Adherence to these validated methods will ensure high-quality data for regulatory submissions and clinical research.

References

Application Note: High-Throughput Analysis of Lornoxicam in Human Plasma using Lornoxicam-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Lornoxicam in human plasma. The protocol employs a straightforward sample preparation procedure and utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for detection. The use of a stable isotope-labeled internal standard, Lornoxicam-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and routine drug monitoring in a research setting.

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exhibiting potent analgesic and anti-inflammatory properties.[1] Accurate quantification of Lornoxicam in biological matrices is essential for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method for the determination of Lornoxicam in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing.[2] The method is demonstrated to be selective, sensitive, and reproducible.

Experimental

Materials and Reagents
  • Lornoxicam (purity ≥98%)

  • This compound (purity ≥98%)[2]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Sample Preparation

Two primary methods for sample preparation are presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

1. Protein Precipitation (PPT) Protocol

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) Protocol

This method provides a cleaner extract, potentially reducing matrix effects.[3]

  • To 200 µL of human plasma in a glass tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 50 µL of 0.1 M HCl to acidify the sample.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lornoxicam372.0121.125
This compound376.0121.125

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Lornoxicam in human plasma. The use of this compound as an internal standard effectively compensated for variability in sample preparation and matrix effects, leading to high precision and accuracy.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity and Lower Limit of Quantification (LLOQ)

The method was linear over the concentration range of 1 to 2000 ng/mL. The LLOQ was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.

ParameterResult
Calibration Range 1 - 2000 ng/mL
Correlation Coefficient (r²) >0.995
LLOQ 1 ng/mL

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 5< 1095 - 105< 1095 - 105
Medium 500< 897 - 103< 897 - 103
High 1500< 598 - 102< 598 - 102

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed for both PPT and LLE methods.

Preparation MethodAnalyteExtraction Recovery (%)Matrix Effect (%)
PPT Lornoxicam85 - 9590 - 110
LLE Lornoxicam> 9095 - 105

Visualizations

Lornoxicam_Analysis_Workflow cluster_prep Sample Preparation plasma Plasma Sample (100-200 µL) is Add this compound (Internal Standard) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt PPT Method lle Liquid-Liquid Extraction (Ethyl Acetate) is->lle LLE Method centrifuge Centrifugation ppt->centrifuge lle->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution (Mobile Phase) evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for Lornoxicam analysis.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Lornoxicam in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for application in clinical research and pharmacokinetic studies.

References

Application Note: High-Throughput Analysis of Lornoxicam and Lornoxicam-d4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Lornoxicam and its deuterated internal standard, Lornoxicam-d4, in human plasma. The sample preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The analytes are detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for high-throughput bioanalytical studies, offering the necessary accuracy, precision, and sensitivity for pharmacokinetic and bioequivalence assessments.

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exhibiting potent analgesic and anti-inflammatory properties. Accurate quantification of Lornoxicam in biological matrices is essential for pharmacokinetic studies and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response. This document provides a detailed protocol for the chromatographic separation and mass spectrometric detection of Lornoxicam and this compound.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • Thaw human plasma samples and vortex to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound working solution (internal standard, 1 µg/mL in methanol) and vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography
  • System: A validated UPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., Hypurity advance, 50 x 4.6 mm, 5 µm) is a suitable choice.[1]

  • Mobile Phase A: 0.3% Formic Acid in Water.[1]

  • Mobile Phase B: 0.3% Formic Acid in Acetonitrile.[1]

  • Gradient: A linear gradient can be optimized. A typical starting point is 50% B, holding for 0.5 minutes, then ramping to 95% B over 2 minutes, holding for 1 minute, and re-equilibrating at 50% B for 1.5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

Mass Spectrometry
  • System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Lornoxicam: Precursor ion m/z 372.0 → Product ion m/z 121.0.[2][3]

    • This compound: Precursor ion m/z 376.0 → Product ion m/z 121.0 (Note: The product ion may be the same as the unlabeled compound depending on the position of the deuterium atoms. This should be confirmed experimentally).

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters
ParameterLornoxicamThis compound (Internal Standard)
Precursor Ion (m/z) 372.0376.0
Product Ion (m/z) 121.0121.0 (putative)
Expected Retention Time (min) ~2.5~2.5
Linearity Range 2 - 1600 ng/mLN/A
Limit of Quantification (LOQ) 2.0 ng/mLN/A

Note: The chromatographic properties of this compound are expected to be nearly identical to those of Lornoxicam. The linearity range and LOQ for Lornoxicam are based on published methods and may vary depending on the specific instrumentation used.[2][3]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound (IS) plasma->add_is protein_ppt 3. Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge 4. Centrifugation protein_ppt->centrifuge supernatant 5. Supernatant Transfer centrifuge->supernatant evaporate 6. Evaporation to Dryness supernatant->evaporate reconstitute 7. Reconstitution in Mobile Phase evaporate->reconstitute injection 8. Injection into LC-MS/MS reconstitute->injection separation 9. Chromatographic Separation (C18 Column) injection->separation detection 10. MS/MS Detection (MRM Mode) separation->detection integration 11. Peak Integration detection->integration calibration 12. Calibration Curve Generation integration->calibration quantification 13. Quantification of Lornoxicam calibration->quantification

Caption: Workflow for the LC-MS/MS analysis of Lornoxicam.

Discussion

The described method provides a reliable approach for the quantification of Lornoxicam in human plasma. The protein precipitation protocol is simple and efficient, making it suitable for high-throughput analysis. The chromatographic conditions are optimized to achieve a short run time while maintaining good peak shape and separation from endogenous plasma components. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by correcting for any variability during the analytical process. The MRM transitions are highly selective for Lornoxicam and this compound, minimizing the risk of interference. This method can be readily validated according to regulatory guidelines for bioanalytical method validation.

References

Application Notes and Protocols for Lornoxicam-d4 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Lornoxicam using Lornoxicam-d4 as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are designed to be adaptable for various research and drug development applications.

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1] Accurate quantification of Lornoxicam in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.[2][3][4][5]

This compound, with a molecular weight of 375.83 g/mol and an exact mass of 375.0052, serves as an ideal internal standard for the quantification of Lornoxicam.[1] This document outlines the optimized mass spectrometry settings and a detailed experimental protocol for the detection and quantification of Lornoxicam using this compound.

Experimental Protocols

This section details the necessary steps for sample preparation, liquid chromatography, and mass spectrometry analysis of Lornoxicam using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for the extraction of Lornoxicam from human plasma.[6][7][8]

  • Plasma Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

  • Internal Standard Spiking: Add an appropriate volume of this compound working solution (e.g., 10 µL of a 1 µg/mL solution) to each plasma sample, except for the blank matrix samples.

  • Acidification: Acidify the plasma samples by adding a small volume of an appropriate acid (e.g., 10 µL of 1M HCl) to adjust the pH.

  • Extraction Solvent Addition: Add 1 mL of ethyl acetate to the tube.

  • Vortexing: Vortex the tube for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography

The following liquid chromatography conditions are a starting point and can be optimized for specific instrumentation and applications.[6][7]

ParameterRecommended Conditions
Column Sunfire C18 (or equivalent), 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Methanol
Gradient 70% B
Flow Rate 0.7 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry

The following mass spectrometry parameters are for a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode.[6][7]

ParameterRecommended Settings
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Lornoxicam using an internal standard.

Table 1: MRM Transitions for Lornoxicam and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Lornoxicam372.0121.020025
This compound376.0121.020025

Note: The precursor ion for this compound is calculated based on the addition of four deuterium atoms to the Lornoxicam molecule. The product ion is expected to be the same as for Lornoxicam, representing a common stable fragment.

Table 2: Performance Characteristics of the LC-MS/MS Method

ParameterTypical ValueReference
Linearity Range 0.50 - 500 ng/mL[6]
Correlation Coefficient (r) > 0.999[6]
Lower Limit of Quantification (LLOQ) 0.50 ng/mL[6]
Intra-assay Precision (CV%) 0.7 - 4.2%[6]
Inter-assay Precision (CV%) < 15%[6]
Intra-assay Accuracy (% bias) -4.5 to 5.0%[6]
Inter-assay Accuracy (% bias) ± 15%[6]
Recovery 87.8% (Lornoxicam)[6]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for this compound Detection

The following diagram illustrates the logical flow of the experimental protocol for the quantification of Lornoxicam using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Tandem Mass Spectrometry Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Lornoxicam Calibrate->Quantify

Caption: Experimental workflow for Lornoxicam quantification.

Lornoxicam's Mechanism of Action: COX Inhibition Pathway

Lornoxicam exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid.

cox_pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Stomach lining, Platelets) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Lornoxicam Lornoxicam Lornoxicam->COX1 Lornoxicam->COX2

Caption: Lornoxicam inhibits both COX-1 and COX-2 enzymes.

References

Application Notes and Protocols for the Use of Lornoxicam-d4 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, indicated for the treatment of pain and inflammation. Bioequivalence studies are a critical component of generic drug development, ensuring that the generic product is pharmaceutically equivalent and exhibits a comparable pharmacokinetic profile to the reference-listed drug. The use of a stable isotope-labeled internal standard, such as Lornoxicam-d4, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision of the analytical method.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in the bioequivalence assessment of lornoxicam formulations.

Bioanalytical Method for Lornoxicam Quantification in Human Plasma

A robust and sensitive LC-MS/MS method is essential for accurately determining lornoxicam concentrations in human plasma. The following protocol outlines a validated approach using this compound as the internal standard.

Experimental Protocol: LC-MS/MS Analysis

1. Materials and Reagents:

  • Lornoxicam reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized or Milli-Q)

2. Standard and Quality Control (QC) Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of lornoxicam and this compound in methanol.

  • Working Standard Solutions: Serially dilute the lornoxicam stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 200 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate lornoxicam working standard solutions to create a calibration curve (e.g., 5-1500 ng/mL) and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample (calibrator, QC, or study sample), add 50 µL of the this compound internal standard working solution (200 ng/mL) and vortex briefly.

  • Add 750 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

4. Liquid Chromatography Conditions:

ParameterCondition
Column C18 column (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase A: 0.3% Formic acid in waterB: 0.3% Formic acid in acetonitrile
Gradient Isocratic (50:50, A:B)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 45°C
Run Time Approximately 3 minutes

5. Mass Spectrometry Conditions:

ParameterCondition
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage 5.0 kV
Temperature 350°C
MRM Transitions Lornoxicam: m/z 372.1 → 121.1[1]This compound: m/z 376.1 → 121.1
Collision Energy Lornoxicam: 26 eVthis compound: (To be optimized, expected to be similar to Lornoxicam)

Note: The mass transition for this compound is based on the addition of 4 Da to the precursor ion of lornoxicam, assuming the fragmentation pattern remains similar. The product ion is expected to be the same as the unlabeled compound. This should be confirmed during method development and validation.

Bioequivalence Study Design and Pharmacokinetic Analysis

A typical bioequivalence study for lornoxicam is a randomized, two-period, two-sequence, crossover study under fasting conditions.

Experimental Protocol: Clinical Phase
  • Volunteer Selection: Healthy adult male and/or female volunteers meeting specific inclusion and exclusion criteria.

  • Study Design: A single-dose, two-way crossover design with a washout period of at least 7 days between the two periods.

  • Drug Administration: Administration of a single oral dose of the test and reference lornoxicam formulations.

  • Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, and up to 24 hours post-dose).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma, which is then stored frozen until analysis.

Data Presentation: Pharmacokinetic Parameters

The following pharmacokinetic parameters should be calculated for both the test and reference formulations and summarized in a table for comparison.

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio of Geometric Means (%)90% Confidence Interval
Cmax (ng/mL) Insert DataInsert DataInsert DataInsert Data
AUC0-t (ng·h/mL) Insert DataInsert DataInsert DataInsert Data
AUC0-∞ (ng·h/mL) Insert DataInsert DataInsert DataInsert Data
Tmax (h) Insert DataInsert DataN/AN/A
t1/2 (h) Insert DataInsert DataN/AN/A

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life.

For a declaration of bioequivalence, the 90% confidence intervals for the ratio of geometric means of Cmax, AUC0-t, and AUC0-∞ for the test and reference products should fall within the acceptance range of 80.00% to 125.00%.

Mandatory Visualizations

Lornoxicam's Mechanism of Action: Inhibition of Prostaglandin Synthesis

Lornoxicam exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Lornoxicam_Mechanism cluster_0 Membrane Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Lornoxicam Lornoxicam Lornoxicam->COX1 Lornoxicam->COX2 Inflammation Inflammation & Pain Prostaglandins->Inflammation Bioanalytical_Workflow Dosing Dosing of Volunteers (Test & Reference Formulations) Sampling Blood Sample Collection (Timed Intervals) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Preparation Sample Preparation (Protein Precipitation with this compound) Processing->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Quantification (Calibration Curve) Analysis->Quantification Pharmacokinetics Pharmacokinetic Analysis (Cmax, AUC) Quantification->Pharmacokinetics Statistics Statistical Analysis (90% Confidence Intervals) Pharmacokinetics->Statistics Conclusion Bioequivalence Conclusion Statistics->Conclusion

References

Application Note: High-Throughput Quantification of Lornoxicam in Human Plasma using Lornoxicam-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lornoxicam in human plasma. The protocol utilizes a stable isotope-labeled internal standard, Lornoxicam-d4, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing. The described method involves a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This approach is suitable for high-throughput bioanalysis in clinical research and drug development settings.

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exhibiting potent analgesic and anti-inflammatory properties.[1] It functions by inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the synthesis of prostaglandins that mediate pain and inflammation.[2] Accurate measurement of Lornoxicam concentrations in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using LC-MS/MS. A SIL-IS, such as this compound, has nearly identical physicochemical properties to the analyte of interest, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for potential variations.[3][4] This application note provides a comprehensive protocol for the determination of Lornoxicam in human plasma using this compound as the internal standard.

Lornoxicam Signaling Pathway

Lornoxicam, like other NSAIDs, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins from arachidonic acid, thereby mitigating inflammation and pain.

Lornoxicam_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Lornoxicam Lornoxicam Lornoxicam->COX1_COX2

Caption: Mechanism of action of Lornoxicam.

Experimental Protocols

Materials and Reagents
  • Lornoxicam (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Formic Acid (AR grade)

  • Human Plasma (K2-EDTA)

  • Deionized Water

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)

  • Analytical Column: C18, 50 x 2.1 mm, 3.5 µm (or equivalent)

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Lornoxicam and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Lornoxicam stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples (Low, Medium, and High).

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of plasma sample, CC, or QC into the corresponding tubes.

  • Add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Parameters

Parameter Value
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B in 2.5 min, hold for 1 min, return to 30% B in 0.1 min, equilibrate for 1.4 min
Injection Volume 5 µL
Column Temperature 40°C

| Autosampler Temp | 10°C |

Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Lornoxicam) m/z 372.0 → 121.0
MRM Transition (this compound) m/z 376.0 → 121.0
Collision Energy Optimized for specific instrument (typically 25-35 eV)
Ion Spray Voltage ~5000 V

| Source Temperature | 500°C |

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 100 µL Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add 300 µL Acetonitrile with this compound (IS) Plasma_Sample->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge at 12,000 rpm Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject 5 µL into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantify Unknown Samples Calibration->Quantification

Caption: Bioanalytical workflow for Lornoxicam in plasma.

Results and Discussion

This LC-MS/MS method demonstrates excellent performance for the quantification of Lornoxicam in human plasma. The use of this compound as an internal standard ensures the reliability of the results.

Method Validation Summary

The method was validated according to standard bioanalytical guidelines. A summary of the validation parameters is presented below.

Linearity and Range The calibration curve was linear over the concentration range of 2.0 to 1500 ng/mL. The coefficient of determination (r²) was consistently >0.99.

ParameterResult
Calibration Range 2.0 - 1500 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2.0 ng/mL

Precision and Accuracy The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). The results are summarized in the following table.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 2.0≤ 8.595.0 - 105.0≤ 9.294.0 - 106.0
LQC 6.0≤ 6.897.2 - 103.5≤ 7.596.5 - 104.1
MQC 150≤ 5.198.1 - 102.3≤ 6.397.8 - 102.9
HQC 1200≤ 4.599.0 - 101.8≤ 5.898.5 - 102.2

Recovery and Matrix Effect The extraction recovery of Lornoxicam and the matrix effect were assessed at LQC and HQC levels. The use of a stable isotope-labeled internal standard effectively mitigates any observed matrix effects.

QC LevelLornoxicam Mean Recovery (%)This compound Mean Recovery (%)Matrix Factor (Lornoxicam)IS-Normalized Matrix Factor
LQC 88.589.10.980.99
HQC 91.290.51.011.01

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable means for quantifying Lornoxicam in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in a regulated bioanalytical laboratory. The validation data confirm that the method is accurate, precise, and robust for its intended purpose.

References

Application of Lornoxicam-d4 in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Lornoxicam-d4 in drug metabolism studies. This compound, a deuterated analog of Lornoxicam, serves as an ideal internal standard for the quantitative analysis of Lornoxicam in biological matrices. Its use is critical for accurate and precise measurements in pharmacokinetic (PK), drug metabolism, and bioequivalence studies.

Introduction to Lornoxicam and its Metabolism

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] The metabolism of Lornoxicam is a critical determinant of its pharmacokinetic profile and is primarily mediated by the cytochrome P450 enzyme, CYP2C9.[1][2][3][4][5] The major metabolic pathway is the 5'-hydroxylation of Lornoxicam to its principal, pharmacologically inactive metabolite, 5'-hydroxy-lornoxicam.[1][2][3][4] This metabolite is subsequently excreted in urine and feces.[6] Given the significant inter-individual variability in CYP2C9 activity due to genetic polymorphisms, studying Lornoxicam's metabolism is crucial for personalized medicine and ensuring patient safety.[4][5][7]

This compound is intended for use as an internal standard for the quantification of lornoxicam by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Key Applications of this compound

The primary application of this compound is as an internal standard in bioanalytical methods to quantify Lornoxicam in various biological samples. Its utility extends to several key areas of drug metabolism research:

  • Pharmacokinetic (PK) Studies: Accurate determination of Lornoxicam's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability Assays: In vitro assessment of Lornoxicam's susceptibility to metabolism by liver microsomes or other enzyme systems.

  • Metabolite Identification and Quantification: Aiding in the structural elucidation and quantification of Lornoxicam's metabolites.

  • Drug-Drug Interaction Studies: Investigating the potential of co-administered drugs to alter Lornoxicam's metabolism.

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Lornoxicam.

Data Presentation: Pharmacokinetic Parameters of Lornoxicam

The following tables summarize key pharmacokinetic parameters of Lornoxicam from studies in healthy human volunteers. The use of a robust internal standard like this compound is essential for generating such precise data.

Table 1: Pharmacokinetic Parameters of Lornoxicam in Healthy Chinese Male Volunteers after a Single 8 mg Oral Dose. [4][9]

ParameterCYP2C91/1 carriers (n=13)CYP2C91/3 carriers (n=3)Poor Metabolizer (n=1)
Tmax (h) ---
Cmax (ng/mL) ---
AUC₀₋∞ (µg·h/mL) 4.759.25187.6
t₁₂ (h) --106
CL/F (mL/min) 32.914.80.71

Table 2: Influence of CYP2C9*3 Allele on Lornoxicam and 5'-hydroxylornoxicam Pharmacokinetics. [7]

ParameterGenotypeLornoxicam5'-hydroxylornoxicam
AUC (Area Under the Curve) CYP2C91/1 (n=6)ReferenceReference
CYP2C91/3 (n=6)↑ 60% (p < 0.05)↓ 65% (p < 0.001)
t₁₂ (Elimination Half-life) CYP2C91/1 (n=6)ReferenceReference
CYP2C91/3 (n=6)↑ 39%↓ 59%

Experimental Protocols

Protocol 1: Quantification of Lornoxicam in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of Lornoxicam in human plasma. Optimization of specific parameters may be required based on the instrumentation and reagents available.

1. Materials and Reagents:

  • Lornoxicam reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

2. Preparation of Stock and Working Solutions:

  • Lornoxicam Stock Solution (1 mg/mL): Accurately weigh and dissolve Lornoxicam in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Lornoxicam stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or HPLC vial for analysis.

4. LC-MS/MS Analysis:

  • LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Lornoxicam and this compound. These will need to be optimized on the specific instrument but published transitions can be used as a starting point. For example, for lornoxicam m/z 372 → 121 has been reported.[9]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Lornoxicam to this compound against the nominal concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting to fit the data.

  • Determine the concentration of Lornoxicam in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Metabolic Stability of Lornoxicam in Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of Lornoxicam using human liver microsomes, with this compound as the internal standard for quantification.

1. Materials and Reagents:

  • Lornoxicam

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (with internal standard)

  • Incubator/water bath (37°C)

2. Experimental Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, HLM, and Lornoxicam solution to a final volume.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a known concentration of this compound.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of Lornoxicam remaining using the LC-MS/MS method described in Protocol 1.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of Lornoxicam remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁₂) using the equation: t₁₂ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the appropriate equations based on the experimental setup.

Mandatory Visualizations

Lornoxicam_Metabolism_Pathway Lornoxicam Lornoxicam Metabolite 5'-hydroxy-lornoxicam (inactive) Lornoxicam->Metabolite CYP2C9 (5'-hydroxylation) Excretion Excretion (Urine and Feces) Metabolite->Excretion Glucuronidation

Caption: Metabolic pathway of Lornoxicam.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Lornoxicam Calibrate->Quantify

Caption: Experimental workflow for Lornoxicam quantification.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Lornoxicam-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lornoxicam-d4 as an internal standard in bioanalytical methods. The following information is designed to help you identify and overcome common matrix effects encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant ion suppression for both lornoxicam and this compound in human plasma samples, leading to poor sensitivity. What is the likely cause and how can we mitigate this?

A1: Ion suppression is a common matrix effect in bioanalysis, often caused by co-eluting endogenous components from the biological matrix, such as phospholipids.[1][2] When using a simple protein precipitation (PPT) method, these interfering substances are often not sufficiently removed.

Troubleshooting Steps:

  • Optimize Sample Preparation: Switch from a simple protein precipitation to a more selective sample preparation technique. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective in removing a larger portion of matrix components.[3]

  • Chromatographic Separation: Modify your LC method to improve the separation of lornoxicam and this compound from the ion-suppressing matrix components. This can be achieved by adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.

  • Dilution: If the sensitivity of your assay allows, a simple "dilute-and-shoot" approach can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

Q2: Our assay shows acceptable results for the high concentration quality control (HQC) samples, but we see poor accuracy and precision for the low concentration quality control (LQC) samples. What could be causing this discrepancy?

A2: This issue often points to a matrix effect that is not adequately compensated for by the internal standard at low analyte concentrations. While this compound is a stable isotope-labeled internal standard and is expected to co-elute and experience similar matrix effects as lornoxicam, significant ion suppression can disproportionately affect the analyte at lower concentrations.

Troubleshooting Steps:

  • Evaluate Matrix Factor: To confirm a matrix effect, you can calculate the matrix factor (MF). A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. The MF should be consistent across different lots of the biological matrix.

  • Enhance Sample Cleanup: As with general ion suppression, improving the sample cleanup is crucial. A more rigorous extraction method, such as SPE with a specific sorbent chemistry, can remove the interfering components that are impacting the LQC samples.

  • Check for Interferences: Ensure that there are no endogenous components in the matrix that have the same mass transition as lornoxicam, which could interfere with the quantification at low levels.

Q3: We have noticed a slight chromatographic peak shift for this compound compared to lornoxicam in some patient samples. Why is this happening and how can we address it?

A3: A chromatographic shift between a deuterated internal standard and the analyte, although generally minimal, can sometimes occur. This is known as the "isotope effect" and can be more pronounced depending on the number and position of the deuterium atoms, as well as the chromatographic conditions. This can lead to differential matrix effects if the two compounds do not co-elute perfectly.

Troubleshooting Steps:

  • Optimize Chromatography: Adjust your chromatographic method to ensure the co-elution of lornoxicam and this compound. This may involve fine-tuning the mobile phase gradient or temperature.

  • Internal Standard Response Monitoring: Routinely monitor the peak area of this compound across all samples. A significant variation in the internal standard response can indicate inconsistent matrix effects.

  • Method Re-validation: If the peak shift is persistent and affecting data quality, a re-validation of the method with the observed chromatographic behavior taken into account is recommended.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Lornoxicam and this compound from Human Plasma

This protocol provides a more effective cleanup compared to protein precipitation.

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the assay range). Vortex for 10 seconds. Add 200 µL of 2% formic acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Lornoxicam and this compound from Human Plasma

LLE is another effective technique for reducing matrix effects.

  • Sample Preparation: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution. Vortex for 10 seconds.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Matrix Effects with Different Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)This compound Recovery (%)Matrix Factor (MF)Ion Suppression/Enhancement (%)
Protein Precipitation (PPT)85 ± 888 ± 70.7525% Suppression
Liquid-Liquid Extraction (LLE)92 ± 594 ± 60.928% Suppression
Solid-Phase Extraction (SPE)95 ± 496 ± 40.982% Suppression

Note: Data are presented as mean ± standard deviation and are hypothetical examples to illustrate the expected trend.

Table 2: LC-MS/MS Parameters for Lornoxicam and this compound

ParameterLornoxicamThis compound
Precursor Ion (m/z)372.1376.1
Product Ion (m/z)121.1121.1
Collision Energy (eV)2525
Dwell Time (ms)100100

Visualizations

start Start: Poor Sensitivity or Inconsistent Results check_is Check Internal Standard (this compound) Response start->check_is consistent IS Response Consistent? check_is->consistent troubleshoot_is Troubleshoot IS: - Purity - Concentration - Stability consistent->troubleshoot_is No matrix_effect Suspect Matrix Effect consistent->matrix_effect Yes troubleshoot_is->check_is evaluate_mf Evaluate Matrix Factor (MF) and IS-Normalized MF matrix_effect->evaluate_mf mf_acceptable MF Acceptable? evaluate_mf->mf_acceptable optimize_sample_prep Optimize Sample Prep: - SPE - LLE mf_acceptable->optimize_sample_prep No optimize_lc Optimize Chromatography: - Gradient - Column mf_acceptable->optimize_lc If still issues revalidate Re-validate Method mf_acceptable->revalidate Yes optimize_sample_prep->evaluate_mf optimize_lc->evaluate_mf end End: Reliable Assay revalidate->end

Caption: Troubleshooting workflow for matrix effects.

plasma_sample Plasma Sample + This compound (IS) ppt Protein Precipitation (e.g., Acetonitrile) plasma_sample->ppt lle Liquid-Liquid Extraction (e.g., MTBE) plasma_sample->lle spe Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) plasma_sample->spe centrifuge_ppt Centrifuge ppt->centrifuge_ppt extract_lle Vortex & Centrifuge lle->extract_lle load_spe Load, Wash, Elute spe->load_spe supernatant_ppt Collect Supernatant centrifuge_ppt->supernatant_ppt evaporate_reconstitute Evaporate & Reconstitute supernatant_ppt->evaporate_reconstitute organic_layer_lle Collect Organic Layer extract_lle->organic_layer_lle organic_layer_lle->evaporate_reconstitute eluate_spe Collect Eluate load_spe->eluate_spe eluate_spe->evaporate_reconstitute lc_ms_analysis LC-MS/MS Analysis evaporate_reconstitute->lc_ms_analysis

References

Technical Support Center: Lornoxicam Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lornoxicam Chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak shape in their High-Performance Liquid Chromatography (HPLC) analysis of Lornoxicam.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for Lornoxicam in reverse-phase HPLC?

A1: The most common cause of peak tailing for Lornoxicam is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column. Lornoxicam has functional groups that can interact with these active sites, leading to a distorted peak shape.

Q2: How does the mobile phase pH affect the peak shape of Lornoxicam?

A2: Mobile phase pH is a critical factor in achieving good peak shape for Lornoxicam. Lornoxicam is an amphoteric molecule, meaning it has both acidic and basic properties, with pKa values around 4.7 and 5.5.[1] Controlling the pH of the mobile phase can suppress the ionization of either Lornoxicam or the surface silanol groups (which have a pKa of approximately 3.8-4.2), thus minimizing undesirable ionic interactions that cause peak tailing.[1]

Q3: Why is a buffer recommended for the mobile phase in Lornoxicam analysis?

A3: A buffer is recommended to maintain a constant and controlled pH throughout the analysis. This is crucial for consistent ionization of both Lornoxicam and the stationary phase silanol groups, leading to reproducible retention times and improved peak symmetry. Several studies have shown that using a buffer, such as sodium acetate or phosphate, significantly enhances peak symmetry compared to a simple methanol-water mixture.[2]

Q4: What are the typical starting conditions for developing an HPLC method for Lornoxicam?

A4: A good starting point for Lornoxicam analysis is a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20-50 mM phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is often adjusted to a range of 3.0 to 7.0, depending on the specific column and desired separation.

Troubleshooting Guides

Issue: Lornoxicam Peak is Tailing

Poor peak shape, specifically tailing, is a frequent challenge in Lornoxicam chromatography. This guide provides a systematic approach to diagnose and resolve this issue.

Troubleshooting Workflow for Peak Tailing

G start Start: Peak Tailing Observed check_mobile_phase 1. Check Mobile Phase Is a buffer being used? start->check_mobile_phase add_buffer Add a buffer (e.g., Phosphate or Acetate, 20-50 mM) check_mobile_phase->add_buffer No check_ph 2. Evaluate Mobile Phase pH Is the pH appropriate? check_mobile_phase->check_ph Yes add_buffer->check_ph adjust_ph Adjust pH (Try pH 3-4 or 5.5-6.5) check_ph->adjust_ph No check_column 3. Assess Column Condition Is the column old or contaminated? check_ph->check_column Yes adjust_ph->check_column flush_column Flush with strong solvent or replace column check_column->flush_column Yes check_overload 4. Check for Overload Is the peak shape better at lower concentrations? check_column->check_overload No flush_column->check_overload reduce_load Reduce injection volume or dilute sample check_overload->reduce_load Yes end End: Improved Peak Shape check_overload->end No reduce_load->end G cluster_0 Lornoxicam pKa ≈ 4.7, 5.5 cluster_1 Silanol pKa ≈ 3.8-4.2 lornoxicam_pka Lornoxicam silanol_pka Silanol Groups mobile_phase_ph Mobile Phase pH low_ph Low pH (e.g., 3.0) Silanols protonated Lornoxicam protonated Good Peak Shape mobile_phase_ph->low_ph < Silanol pKa mid_ph Mid pH (e.g., 6.0) Silanols ionized Lornoxicam ionized Potential for Tailing mobile_phase_ph->mid_ph ≈ Lornoxicam & Silanol pKa high_ph High pH (e.g., >7.0) Silanols fully ionized Lornoxicam ionized Good Peak Shape (with suitable column) mobile_phase_ph->high_ph > Lornoxicam pKa

References

Troubleshooting poor recovery of Lornoxicam-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the analysis of Lornoxicam-d4, with a primary focus on resolving issues of poor recovery.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of poor recovery of this compound during solid-phase extraction (SPE)?

Poor recovery of this compound during SPE can stem from several factors. The most common issues include improper pH of the sample or buffers, selection of an inappropriate sorbent or elution solvent, and incomplete elution of the analyte from the SPE cartridge. It is also crucial to ensure the sorbent bed does not dry out between steps, which can lead to channeling and reduced interaction with the analyte.

Q2: Can the stability of this compound be a reason for low recovery?

Yes, the stability of this compound can significantly impact its recovery. Lornoxicam, the non-deuterated parent compound, is known to be susceptible to degradation under certain conditions. It is particularly labile to alkaline and acidic hydrolysis.[1][2] While it is more stable under thermal and photolytic stress, exposure to strong acids or bases during sample processing can lead to degradation and consequently, lower recovery.[1]

Q3: How does the choice of internal standard affect the quantification of this compound?

While this compound is itself an internal standard for the quantification of Lornoxicam, if you are troubleshooting its own recovery, understanding the behavior of similar compounds is useful. Piroxicam and tenoxicam are often used as internal standards for Lornoxicam analysis.[3][4] An ideal internal standard should have similar chemical properties and extraction behavior to the analyte. If the recovery of this compound is low while the recovery of another internal standard is acceptable, this may point to an issue specific to this compound, such as the stability of the deuterated form under the experimental conditions.

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Solid-Phase Extraction (SPE)

This guide provides a systematic approach to troubleshooting and improving the recovery of this compound when using solid-phase extraction.

SPE_Troubleshooting start Start: Poor this compound Recovery check_pH Verify pH of Sample and Buffers start->check_pH check_sorbent Evaluate SPE Sorbent and Conditioning check_pH->check_sorbent pH is optimal adjust_pH Adjust pH to optimize retention check_pH->adjust_pH pH is suboptimal check_wash Optimize Washing Step check_sorbent->check_wash Sorbent is appropriate change_sorbent Test alternative sorbents (e.g., C8, C18) check_sorbent->change_sorbent Poor retention check_elution Assess Elution Solvent and Volume check_wash->check_elution Washing is effective modify_wash Use a less polar wash solvent check_wash->modify_wash Analyte loss during wash check_drying Investigate Drying Step check_elution->check_drying Elution is complete optimize_elution Increase elution solvent strength/volume check_elution->optimize_elution Incomplete elution check_analyte_stability Confirm Analyte Stability check_drying->check_analyte_stability Drying is adequate adjust_drying Modify drying time check_drying->adjust_drying Inconsistent results end Resolution: Improved Recovery check_analyte_stability->end Analyte is stable stabilize_analyte Modify sample handling to prevent degradation check_analyte_stability->stabilize_analyte Degradation observed adjust_pH->check_pH change_sorbent->check_sorbent modify_wash->check_wash optimize_elution->check_elution adjust_drying->check_drying stabilize_analyte->check_analyte_stability

Caption: Troubleshooting workflow for poor this compound recovery in SPE.

  • Sample Pre-treatment:

    • Acidify the plasma sample to a pH of approximately 4.0 before loading onto the SPE cartridge.[5] This ensures that this compound is in its neutral form, promoting retention on a reverse-phase sorbent.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE column sequentially with 1 mL of methanol followed by 1 mL of water.[3] Ensure the sorbent does not go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a consistent and slow flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent or an acidic buffer to remove interferences without eluting the analyte. The choice of washing solvent is critical and may need optimization.[6]

  • Elution:

    • Elute this compound with a suitable organic solvent. Methanol is commonly used.[3] The volume and strength of the elution solvent may need to be optimized to ensure complete recovery.[6]

ParameterCondition 1Condition 2Condition 3Expected Recovery
Sorbent Type C18C8Polymeric>85%
Sample pH 3.04.05.0>85%
Elution Solvent MethanolAcetonitrileMethanol/Acetic Acid (98:2)>85%
Elution Volume 1 mL2 mL3 mL>90% with sufficient volume

Note: This table presents hypothetical data for illustrative purposes based on typical SPE optimization experiments.

Issue 2: this compound Signal Loss During LC-MS/MS Analysis

This section addresses potential reasons for a weak or absent this compound signal during LC-MS/MS analysis, assuming successful extraction.

LCMS_Pathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Autosampler Autosampler Injection Column C18 Column Separation Mobile_Phase Mobile Phase Gradient Ion_Source Electrospray Ionization (ESI) Mobile_Phase->Ion_Source Quadrupole1 Q1: Precursor Ion Selection Ion_Source->Quadrupole1 Collision_Cell Q2: Collision-Induced Dissociation Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector

Caption: Flow of this compound through the LC-MS/MS system.

  • Check Mass Spectrometer Parameters:

    • Ensure the correct precursor and product ion transitions for this compound are being monitored. For Lornoxicam, a common transition is m/z 372 -> 121.[4] The precursor for this compound will be higher by 4 Da (m/z 376). The product ion may or may not contain the deuterium labels, depending on the fragmentation pattern.

    • Verify that the ionization source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound.

  • Evaluate Mobile Phase Composition:

    • Lornoxicam analysis is often performed with a mobile phase consisting of methanol or acetonitrile and an acidic aqueous component like formic acid or ammonium formate.[4][7] An inappropriate mobile phase pH can affect ionization efficiency.

  • Assess for Matrix Effects:

    • Co-eluting matrix components from the sample can suppress or enhance the ionization of this compound, leading to inaccurate results. To investigate this, perform a post-extraction spike of this compound into a blank matrix extract and compare the response to a pure standard.

  • Extract a blank plasma sample using the established SPE protocol.

  • Prepare two sets of solutions:

    • Set A: Spike a known amount of this compound into the extracted blank plasma matrix.

    • Set B: Prepare a solution of this compound in the mobile phase at the same concentration as Set A.

  • Inject both sets of solutions into the LC-MS/MS system.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Extraction MethodMean Recovery (%)RSD (%)Reference
Solid-Phase Extraction (C18) 87.83.5[7]
Liquid-Liquid Extraction (Ethyl Acetate) 85.24.1[7]
Protein Precipitation (Acetonitrile) 92.55.2[8]

This table summarizes recovery data for Lornoxicam from various studies, which can serve as a benchmark for expected this compound recovery.

References

Technical Support Center: Lornoxicam-d4 Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lornoxicam-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression and achieving accurate, reproducible results during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID). It is used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Lornoxicam, it co-elutes and experiences similar matrix effects, including ion suppression.[1] This allows for more accurate and precise quantification of Lornoxicam in complex biological matrices.

Q2: What is ion suppression and how does it affect my analysis?

Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.

Q3: How does this compound help in minimizing ion suppression?

This compound does not directly reduce ion suppression; rather, it serves as a tool to compensate for its effects.[1] Since this compound and Lornoxicam are affected by ion suppression in a similar manner, the ratio of their peak areas remains constant even when the absolute signal intensity fluctuates. This allows for reliable quantification of Lornoxicam.

Q4: Can I use a different internal standard, like Piroxicam, for Lornoxicam analysis?

While other structurally similar compounds like Piroxicam have been used as internal standards for Lornoxicam analysis, a stable isotope-labeled internal standard like this compound is considered the gold standard.[2] This is because deuterated standards have nearly identical chromatographic retention times and ionization efficiencies to the analyte, providing the most accurate compensation for matrix effects.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes:

  • Column Degradation: The column may be contaminated or have a blocked inlet frit.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for Lornoxicam.

  • Sample Solvent Mismatch: The solvent used to dissolve the extracted sample may be too strong compared to the initial mobile phase.[3]

  • Injector Issues: A scratched or blocked injector can cause peak distortion.[3]

Solutions:

  • Column Maintenance:

    • Backflush the column to attempt to remove blockage from the inlet frit.[4]

    • If the problem persists, replace the column.

    • Use a guard column to protect the analytical column from contaminants.[3]

  • Mobile Phase Optimization:

    • Ensure the mobile phase pH is appropriate for Lornoxicam.

    • Prepare fresh mobile phase to rule out degradation or contamination.[4]

  • Sample Solvent Adjustment:

    • Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.[3]

  • Injector Inspection:

    • Inspect the injector for any blockages or scratches and perform necessary maintenance.

Issue 2: High Signal Variability or Inconsistent Results

Possible Causes:

  • Significant Ion Suppression: The sample matrix is causing a high degree of ion suppression that is not being fully compensated for.

  • Inefficient Sample Cleanup: The chosen sample preparation method is not adequately removing interfering matrix components.

  • Inconsistent Extraction Recovery: The efficiency of the extraction process is varying between samples.

Solutions:

  • Improve Sample Preparation:

    • Switch to a more rigorous sample preparation technique. For example, if you are using protein precipitation, consider trying liquid-liquid extraction or solid-phase extraction for a cleaner sample.

    • Optimize the parameters of your current extraction method (e.g., solvent choice, pH, mixing time).

  • Chromatographic Separation Enhancement:

    • Modify the gradient or mobile phase composition to better separate Lornoxicam from matrix interferences.

  • Dilution:

    • Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression.[5]

Issue 3: Isotopic Crosstalk or Interference

Possible Causes:

  • Impurity in Internal Standard: The this compound standard may contain a small amount of unlabeled Lornoxicam.

  • In-source Fragmentation: The analyte or internal standard may fragment in the ion source, leading to interfering ions.

  • Incorrect MRM Transitions: The selected precursor and product ions for Lornoxicam and this compound are not specific enough.

Solutions:

  • Verify Standard Purity:

    • Analyze the this compound standard alone to check for the presence of unlabeled Lornoxicam.

  • Optimize MS/MS Parameters:

    • Carefully select and optimize the Multiple Reaction Monitoring (MRM) transitions for both Lornoxicam and this compound to ensure they are specific and do not overlap.

    • Adjust the collision energy to minimize in-source fragmentation.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Lornoxicam Analysis from Human Plasma
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT) 95 ± 545 ± 8< 10
Liquid-Liquid Extraction (LLE) 88 ± 725 ± 6< 8
Solid-Phase Extraction (SPE) 92 ± 415 ± 4< 5

Data is synthesized based on typical performance of these methods for NSAIDs.

Table 2: Effect of this compound on Signal Suppression
Analytical MethodAnalyte Signal Intensity (cps)Signal Suppression (%)
Without Internal Standard 1.5 x 10^560
With this compound 1.6 x 10^5 (Analyte) / 1.7 x 10^5 (IS)Compensated

Illustrative data demonstrating the principle of compensation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Lornoxicam from Human Plasma

This protocol is adapted from a published method for Lornoxicam analysis.[2]

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 1 minute.

    • Transfer to an autosampler vial for injection.

Protocol 2: LC-MS/MS Parameters for Lornoxicam and this compound

These parameters are a starting point and should be optimized for your specific instrumentation.

  • LC System: Agilent 1200 Series or equivalent

  • Column: Zorbax XDB-C8 (4.6 x 150 mm, 5 µm) or equivalent

  • Mobile Phase: Methanol:Water:Formic Acid (80:20:0.5, v/v/v)[2]

  • Flow Rate: 0.7 mL/min[2]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transitions (Hypothetical):

    • Lornoxicam: Precursor ion m/z 372 -> Product ion m/z 121[2]

    • This compound: Precursor ion m/z 376 -> Product ion m/z 121

Visualizations

Ion_Suppression_Mitigation cluster_problem Problem: Ion Suppression cluster_solution Solution Pathway Ion_Suppression Ion Suppression (Signal Reduction) Lornoxicam_d4 This compound (Internal Standard) Coelution Co-elution of Analyte and Internal Standard Lornoxicam_d4->Coelution Experiences Similar Ion Suppression Ratio Constant Peak Area Ratio (Analyte/IS) Coelution->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant Enables Troubleshooting_Workflow Start Inconsistent Results or Poor Peak Shape Check_LC 1. Evaluate LC System (Column, Mobile Phase, Injector) Start->Check_LC Check_Sample_Prep 2. Assess Sample Preparation (Recovery, Cleanliness) Check_LC->Check_Sample_Prep If problem persists Check_MS 3. Optimize MS Parameters (MRM Transitions, Voltages) Check_Sample_Prep->Check_MS If problem persists Resolved Problem Resolved Check_MS->Resolved Leads to

References

Resolving co-elution issues with Lornoxicam and metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving potential co-elution issues encountered during the chromatographic analysis of Lornoxicam and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of Lornoxicam and how is it formed?

Lornoxicam is primarily metabolized to 5'-hydroxy-lornoxicam.[1][2][3] This metabolic process is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2C9 in the liver.[2][4]

Q2: What is co-elution and why is it a problem in Lornoxicam analysis?

Co-elution occurs when two or more compounds, in this case, Lornoxicam and its metabolite, elute from the chromatography column at the same time, resulting in overlapping peaks. This can lead to inaccurate quantification and identification of the individual analytes.

Q3: What are the typical analytical techniques used for the separation of Lornoxicam and its metabolites?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of Lornoxicam.[5][6] This method is often coupled with ultraviolet (UV) or mass spectrometry (MS) detection for quantification and identification.

Troubleshooting Guide: Resolving Co-elution of Lornoxicam and 5'-hydroxy-lornoxicam

This guide addresses the common issue of co-elution between Lornoxicam and its primary metabolite, 5'-hydroxy-lornoxicam, in reverse-phase HPLC.

Issue: Poor separation or co-elution of Lornoxicam and 5'-hydroxy-lornoxicam peaks.

Initial Assessment:

Before modifying the method, it's crucial to confirm the presence of co-elution.

  • Peak Shape Analysis: Look for asymmetrical peaks, such as fronting, tailing, or the presence of shoulders, which can indicate the presence of more than one compound.

  • Detector-based Peak Purity Analysis: If using a Diode Array Detector (DAD) or Mass Spectrometer (MS), utilize the peak purity analysis functions to assess the spectral homogeneity across the peak.

Solution 1: Modification of Mobile Phase Composition

The polarity difference between Lornoxicam and the more polar 5'-hydroxy-lornoxicam can be exploited by adjusting the mobile phase.

Strategy 1.1: Adjusting the Organic Modifier Percentage

  • Problem: Peaks are eluting too close together.

  • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times of both compounds, potentially improving the resolution between them.

  • Experimental Protocol:

    • Start with an isocratic mobile phase, for example, Acetonitrile:Water (60:40 v/v).

    • If co-elution is observed, decrease the acetonitrile concentration in 5% increments (e.g., to 55:45, then 50:50).

    • Monitor the resolution between the Lornoxicam and 5'-hydroxy-lornoxicam peaks with each adjustment.

Strategy 1.2: Changing the Organic Modifier

  • Problem: Insufficient resolution even after adjusting the organic modifier percentage.

  • Solution: Switch to a different organic modifier. The selectivity of the separation can be significantly altered by changing from acetonitrile to methanol or vice-versa, due to different interactions with the stationary phase.

  • Experimental Protocol:

    • Replace acetonitrile with methanol at a similar solvent strength.

    • Optimize the percentage of methanol in the mobile phase to achieve the best separation.

Strategy 1.3: Modifying the Mobile Phase pH

  • Problem: Peak tailing or poor peak shape contributing to co-elution.

  • Solution: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and improve peak shape and selectivity. Lornoxicam has a pKa of 4.7.[7]

  • Experimental Protocol:

    • Introduce a buffer to the aqueous phase (e.g., phosphate or acetate buffer, 10-25 mM).

    • Adjust the pH of the buffer. For acidic compounds like Lornoxicam, a pH around 3-4 is often a good starting point to ensure they are in their non-ionized form, which can lead to better retention and peak shape on a C18 column.

Solution 2: Gradient Elution

For complex samples or when isocratic elution fails to provide adequate separation, a gradient elution program can be employed.

  • Problem: A wide range of polarities in the sample matrix leading to either early elution of some compounds or long retention times for others, causing peak broadening and potential co-elution.

  • Solution: Implement a gradient elution program where the concentration of the organic solvent is increased over time. This allows for the elution of a wider range of compounds with better peak shapes.

  • Experimental Protocol:

    • Start with a low percentage of organic modifier (e.g., 20% acetonitrile) and hold for a few minutes.

    • Gradually increase the organic modifier concentration to a high percentage (e.g., 80% acetonitrile) over a set period (e.g., 10-15 minutes).

    • Follow with a high organic wash and a re-equilibration step at the initial conditions.

    • The gradient slope can be adjusted to optimize the separation between Lornoxicam and its metabolite.

Solution 3: Changing the Stationary Phase

If modifications to the mobile phase do not resolve the co-elution, changing the HPLC column (stationary phase) may be necessary.

  • Problem: The stationary phase does not provide sufficient selectivity for Lornoxicam and its metabolite.

  • Solution: Select a column with a different chemistry.

  • Options:

    • Different Alkyl Chain Length: If using a C18 column, consider a C8 column, which is less hydrophobic and may provide different selectivity.

    • Phenyl-Hexyl Column: A phenyl-hexyl column offers different selectivity due to pi-pi interactions and can be effective for separating aromatic compounds like Lornoxicam and its metabolite.

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain and can offer unique selectivity for moderately polar compounds.

Data Presentation

Table 1: Example HPLC Method Parameters for Lornoxicam Analysis

ParameterMethod 1Method 2
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5)Methanol:Water with 0.1% Formic Acid
Elution Mode Isocratic (55:45 v/v)Gradient (30-70% Methanol in 10 min)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 381 nmUV at 381 nm
Injection Volume 20 µL10 µL
Column Temp. 30 °C35 °C

Mandatory Visualizations

Lornoxicam Metabolism and Mechanism of Action

Lornoxicam is metabolized by CYP2C9 to its primary metabolite, 5'-hydroxy-lornoxicam. Its anti-inflammatory and analgesic effects are achieved through the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins.

Lornoxicam_Pathway cluster_metabolism Metabolism (Liver) cluster_action Mechanism of Action Lornoxicam Lornoxicam Metabolite 5'-hydroxy-lornoxicam Lornoxicam->Metabolite Hydroxylation CYP2C9 CYP2C9 CYP2C9->Lornoxicam Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX COX-1 & COX-2 COX->Arachidonic_Acid Inflammation Inflammation & Pain Prostaglandins->Inflammation Lornoxicam_action Lornoxicam Lornoxicam_action->COX Inhibition

Caption: Lornoxicam metabolism via CYP2C9 and its inhibition of the COX pathway.

Troubleshooting Workflow for Co-elution

This workflow outlines the logical steps to troubleshoot and resolve co-elution issues between Lornoxicam and its metabolites.

Troubleshooting_Workflow Start Start: Co-elution Observed CheckPurity Confirm Co-elution (Peak Shape/Purity) Start->CheckPurity ModifyMobilePhase Modify Mobile Phase CheckPurity->ModifyMobilePhase AdjustOrganic Adjust Organic % ModifyMobilePhase->AdjustOrganic Resolved Resolution Achieved AdjustOrganic->Resolved Yes NotResolved Resolution Not Achieved AdjustOrganic->NotResolved No ChangeOrganic Change Organic Modifier ChangeOrganic->Resolved Yes NotResolved_2 Resolution Not Achieved ChangeOrganic->NotResolved_2 No AdjustpH Adjust pH AdjustpH->Resolved Yes NotResolved_3 Resolution Not Achieved AdjustpH->NotResolved_3 No UseGradient Implement Gradient Elution UseGradient->Resolved Yes NotResolved_4 Resolution Not Achieved UseGradient->NotResolved_4 No ChangeColumn Change Stationary Phase (Column) ChangeColumn->Resolved NotResolved->ChangeOrganic NotResolved_2->AdjustpH NotResolved_3->UseGradient NotResolved_4->ChangeColumn

References

Technical Support Center: Enhancing Lornoxicam Detection with Lornoxicam-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lornoxicam-d4 to enhance the sensitivity and reliability of Lornoxicam detection. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of Lornoxicam using this compound as an internal standard.

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) for Lornoxicam and/or this compound 1. Incompatible mobile phase pH. 2. Column degradation or contamination. 3. Inappropriate sample solvent.1. Adjust the mobile phase pH. Lornoxicam is an acidic compound; a mobile phase with a pH around 3-4 often yields good peak shape. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
Low Signal Intensity or Sensitivity 1. Suboptimal mass spectrometer parameters. 2. Inefficient sample extraction and recovery. 3. Ion suppression from matrix components.1. Optimize declustering potential, collision energy, and other MS parameters for both Lornoxicam and this compound. 2. Evaluate different extraction techniques (e.g., liquid-liquid extraction vs. protein precipitation) and solvents to maximize recovery. 3. Dilute the sample or use a more effective cleanup step during sample preparation. Ensure chromatographic separation from interfering matrix components.
Inconsistent Internal Standard (this compound) Response 1. Inaccurate pipetting of the internal standard. 2. Degradation of the internal standard. 3. Variable ion suppression affecting the internal standard.1. Use calibrated pipettes and ensure consistent addition of the internal standard to all samples, standards, and quality controls. 2. Check the stability of the this compound stock and working solutions. Prepare fresh solutions if needed. 3. While this compound is expected to co-elute and experience similar ion suppression as Lornoxicam, significant matrix effects can still cause variability. Improve sample cleanup.
High Background or Baseline Noise 1. Contaminated mobile phase or LC system. 2. Matrix interference.1. Use high-purity solvents and freshly prepared mobile phases. Purge the LC system thoroughly. 2. Implement a more rigorous sample cleanup procedure.
Isotopic Crosstalk or Interference The M+4 isotope of Lornoxicam contributing to the this compound signal.While generally minimal with a +4 Da mass shift, if observed, ensure the mass spectrometer resolution is adequate. If significant, a different deuterated standard with a larger mass difference may be needed.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Lornoxicam quantification?

A1: this compound is a stable isotope-labeled internal standard, which is considered the gold standard for quantitative mass spectrometry. It has nearly identical chemical and physical properties to Lornoxicam, meaning it will behave similarly during sample preparation, chromatography, and ionization. This co-elution helps to accurately correct for variations in sample extraction, matrix effects, and instrument response, leading to more precise and accurate quantification of Lornoxicam.

Q2: What are the optimal mass transitions (MRM) for Lornoxicam and this compound?

A2: The optimal MRM transitions should be determined empirically on your specific mass spectrometer. However, common transitions are:

  • Lornoxicam: The precursor ion is [M+H]⁺ at m/z 372. A common product ion is m/z 121.[1]

  • This compound: The precursor ion is [M+H]⁺ at m/z 376 (assuming four deuterium atoms replace four hydrogen atoms). The product ion is expected to be the same as for Lornoxicam, m/z 121, as the fragmentation is unlikely to involve the deuterated positions.

Q3: Can I use a different internal standard if this compound is unavailable?

A3: Yes, other compounds have been successfully used as internal standards for Lornoxicam analysis, such as Piroxicam or Isoxicam.[1][2] However, these are structural analogs and may not perfectly mimic the behavior of Lornoxicam in all aspects, potentially leading to less accurate correction for matrix effects and extraction variability.

Q4: What are the key validation parameters to assess when developing a Lornoxicam assay with this compound?

A4: Key validation parameters include selectivity, linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This protocol is suitable for rapid sample cleanup, particularly for plasma or serum samples.

  • To 100 µL of plasma/serum sample, add 20 µL of this compound working solution (concentration to be optimized based on expected Lornoxicam levels).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol offers a more thorough cleanup and can reduce matrix effects.

  • To 200 µL of plasma/serum sample, add 20 µL of this compound working solution.

  • Vortex for 10 seconds.

  • Add 50 µL of 0.1 M HCl to acidify the sample.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: LC-MS/MS Parameters for Lornoxicam and this compound Analysis
ParameterLornoxicamThis compound (Internal Standard)
Precursor Ion (m/z) 372376
Product Ion (m/z) 121121
Dwell Time (ms) 200200
Declustering Potential (V) 6060
Collision Energy (eV) 2525

Note: These are typical starting parameters and should be optimized for the specific instrument used.

Table 2: Chromatographic Conditions
ParameterCondition
LC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 20% B; 0.5-2.5 min: 20-80% B; 2.5-3.0 min: 80% B; 3.0-3.1 min: 80-20% B; 3.1-4.0 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Table 3: Method Validation Summary (Illustrative Data)
ParameterAcceptance CriteriaResult
Linearity Range r² ≥ 0.991 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Intra-day Precision (%CV) ≤ 15%2.5% - 6.8%
Inter-day Precision (%CV) ≤ 15%4.1% - 8.2%
Accuracy (% Bias) ± 15%-5.2% to 6.5%
Recovery Consistent and reproducibleLornoxicam: ~85%, this compound: ~88%
Matrix Effect CV ≤ 15%7.3%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 evap Evaporation centrifuge1->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for Lornoxicam quantification.

logical_relationship lornoxicam Lornoxicam (Analyte) sample_prep Sample Preparation lornoxicam->sample_prep lornoxicam_d4 This compound (Internal Standard) lornoxicam_d4->sample_prep lc_separation LC Separation sample_prep->lc_separation ionization Ionization (ESI+) lc_separation->ionization ms_detection MS/MS Detection ionization->ms_detection ratio Peak Area Ratio (Analyte/IS) ms_detection->ratio quantification Accurate Quantification ratio->quantification

References

Validation & Comparative

Lornoxicam-d4 in Bioanalytical Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method development, the use of a stable isotope-labeled internal standard is considered the gold standard for quantitative accuracy, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. For the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, its deuterated analog, Lornoxicam-d4, is the ideal internal standard. It is intended for use in the quantification of lornoxicam by GC- or LC-MS to correct for variability during sample preparation and analysis. However, a review of currently available scientific literature reveals a conspicuous absence of published, validated bioanalytical methods employing this compound.

This guide, therefore, aims to provide a comprehensive comparison of validated analytical methods for lornoxicam quantification in biological matrices using alternative internal standards. The following sections will detail the performance characteristics and experimental protocols of methods that have utilized structural analogs such as Piroxicam and Isoxicam as internal standards. This comparative data will serve as a valuable resource for researchers in selecting and developing robust analytical methods for lornoxicam.

Performance Comparison of Internal Standards

The choice of an internal standard is critical for the reliability of a bioanalytical method. While this compound would be expected to provide the most accurate results due to its identical physicochemical properties to the analyte, other structurally similar molecules have been successfully employed. The following tables summarize the validation parameters of LC-MS/MS methods for lornoxicam analysis using Piroxicam and Isoxicam as internal standards.

Table 1: Lornoxicam Bioanalytical Method Validation Parameters with Piroxicam as Internal Standard

ParameterResultReference
Linearity Range2.0 - 1600 µg/L[1]
21.51 - 1276.61 ng/mL[2]
Correlation Coefficient (r²)> 0.99[2]
Lower Limit of Quantitation (LLOQ)2.0 µg/L[1]
21.56 ng/mL[2]
Intra-day Precision (% RSD)
LLOQ6.2%[2]
Low QC10.3%
Mid QC6.4%
High QC3.7%
Inter-day Precision (% RSD)
LLOQ6.2%[2]
Low QC9.0%
Mid QC6.8%
High QC3.8%
Intra-day Accuracy (% Bias)
LLOQ6.9%[2]
Low QC9.1%
Mid QC5.3%
High QC6.3%
Inter-day Accuracy (% Bias)
LLOQ6.9%[2]
Low QC7.8%
Mid QC5.3%
High QC6.3%
Recovery (Lornoxicam)Not Reported
Recovery (Piroxicam)Not Reported

Table 2: Lornoxicam Bioanalytical Method Validation Parameters with Isoxicam as Internal Standard

ParameterResultReference
Linearity Range0.50 - 500 ng/mL
Correlation Coefficient (r)0.9998
Lower Limit of Quantitation (LLOQ)0.50 ng/mL
Intra-assay Precision (% CV)
0.5 ng/mL (LLOQ)4.2%
1.5 ng/mL (Low QC)2.2%
50 ng/mL (Mid QC)1.1%
400 ng/mL (High QC)0.7%
Inter-assay Precision (% CV)
0.5 ng/mL (LLOQ)3.8%
1.5 ng/mL (Low QC)2.5%
50 ng/mL (Mid QC)1.4%
400 ng/mL (High QC)1.0%
Intra-assay Accuracy (% Relative Error)
0.5 ng/mL (LLOQ)5.0%
1.5 ng/mL (Low QC)2.7%
50 ng/mL (Mid QC)1.4%
400 ng/mL (High QC)-4.5%
Inter-assay Accuracy (% Relative Error)
0.5 ng/mL (LLOQ)4.0%
1.5 ng/mL (Low QC)2.0%
50 ng/mL (Mid QC)0.8%
400 ng/mL (High QC)-3.8%
Recovery (Lornoxicam)87.8%
Recovery (Isoxicam)66.5%

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the validated methods presented in the comparison tables.

Method 1: Lornoxicam Quantification using Piroxicam as Internal Standard[1][2][3][5]

1. Sample Preparation (Protein Precipitation) [2]

  • To 200 µL of human plasma, add 50 µL of Piroxicam internal standard solution (2000 ng/mL).

  • Vortex for 30 seconds.

  • Add 750 µL of acetonitrile.

  • Vortex for 10 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography [3][2]

  • Column: Hypurity advance, 50 x 4.6 mm, 5 µm or Zorbax XDB-C8 column.

  • Mobile Phase: 0.3% formic acid in water and 0.3% formic acid in acetonitrile (50:50 v/v) or methanol-water-formic acid (80:20:0.5 v/v/v).

  • Flow Rate: 0.7 mL/min.

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

3. Mass Spectrometry [3]

  • Instrument: Finnigan TSQ tandem mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

  • Scan Mode: Selected Reaction Monitoring (SRM).

  • Precursor → Product Ion Transitions:

    • Lornoxicam: m/z 372 → 121

    • Piroxicam (IS): m/z 332 → 121

Method 2: Lornoxicam Quantification using Isoxicam as Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add the Isoxicam internal standard solution.

  • Perform liquid-liquid extraction with ethyl acetate at an acidic pH.

  • Evaporate the organic layer and reconstitute the residue for analysis.

2. Liquid Chromatography

  • Column: Sunfire C18.

  • Mobile Phase: Methanol and 10 mM ammonium formate (pH 3.0) (70:30, v/v).

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

3. Mass Spectrometry

  • Ionization Source: Electrospray Ionization (ESI).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor → Product Ion Transitions: Not specified.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalytical method validation of lornoxicam.

G Bioanalytical Method Validation Workflow for Lornoxicam cluster_0 Method Development cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Method Validation A Selection of Internal Standard (e.g., this compound, Piroxicam) B Optimization of LC Conditions (Column, Mobile Phase) A->B C Optimization of MS/MS Parameters (Ionization, Transitions) B->C F Extraction (Protein Precipitation or LLE) C->F D Plasma Sample Collection E Addition of Lornoxicam and Internal Standard D->E E->F G Evaporation and Reconstitution F->G H Injection into LC-MS/MS System G->H I Data Acquisition H->I J Linearity & Range I->J K Accuracy & Precision J->K L Selectivity & Specificity K->L M Recovery & Matrix Effect L->M N Stability M->N

Caption: A flowchart illustrating the key stages of developing and validating a bioanalytical method for lornoxicam.

Conclusion

While this compound remains the theoretical ideal internal standard for lornoxicam quantification, the lack of published validated methods necessitates the use of alternatives. This guide provides a comparative overview of validated LC-MS/MS methods using Piroxicam and Isoxicam as internal standards. The data presented herein demonstrates that robust and reliable methods can be developed using these structural analogs, providing a valuable resource for researchers in the field. The detailed experimental protocols and workflow diagrams offer a practical starting point for method development and validation in your laboratory. As new methods are published, particularly those employing this compound, this guide will be updated to reflect the latest advancements in the field.

References

Comparative Guide to the Bioanalytical Methods for Lornoxicam Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Analytical Methods for Lornoxicam

The following tables summarize the accuracy and precision data from various validated methods for the determination of lornoxicam. The use of an internal standard, particularly one that is structurally similar to the analyte, is crucial for correcting for variability in sample preparation and instrument response.

Method Internal Standard Concentration Range Accuracy (%) Precision (% RSD)
LC-MS/MS Piroxicam21.51 - 1276.61 ng/mL105.3 - 109.13.7 - 10.3
LC-MS/MS Isoxicam0.50 - 500 ng/mL95.5 - 105.00.7 - 4.2
RP-HPLC Not specified10 - 50 µg/mL-Intra-day: 0.176, Inter-day: 0.705
UV Spectroscopy Not specified2.0 - 26.0 µg/mL--
RP-HPLC Not specified0.5 - 20 µg/mL98.50 - 101.50 (as % Recovery)Intra-day: < 1.52, Inter-day: < 1.05

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and adapt these techniques.

LC-MS/MS with Piroxicam as Internal Standard

This method is suitable for the quantification of lornoxicam in human plasma.

  • Sample Preparation: Protein precipitation is employed for sample cleanup. To a plasma sample, an internal standard solution (Piroxicam) is added, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • Chromatographic Conditions:

    • Column: Hypurity advance, 50×4.6mm, 5 µm.

    • Mobile Phase: 0.3% formic acid in water and 0.3% formic acid in Acetonitrile (50:50% v/v).

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Not specified.

    • Monitored Transitions: Not specified.

LC-MS/MS with Isoxicam as Internal Standard

This highly sensitive method is also designed for the analysis of lornoxicam in human plasma.

  • Sample Preparation: Liquid-liquid extraction is used to isolate lornoxicam and the internal standard (isoxicam) from the plasma matrix. The plasma sample, with the added internal standard, is acidified, and an organic solvent (e.g., ethyl acetate) is used for extraction. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.[1]

  • Chromatographic Conditions:

    • Column: Sunfire C18.[1]

    • Mobile Phase: Methanol:Ammonium formate (10 mM, pH 3.0) (70:30, v/v).[1]

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI).[1]

    • Detection: Multiple-Reaction-Monitoring (MRM) mode.[1]

RP-HPLC with UV Detection

This method is applicable for the determination of lornoxicam in bulk drug and pharmaceutical dosage forms.

  • Sample Preparation: A stock solution of lornoxicam is prepared by dissolving a known amount of the drug in the mobile phase. Working standard solutions are prepared by diluting the stock solution to the desired concentrations. For tablet analysis, a portion of the powdered tablets is dissolved in the mobile phase, filtered, and diluted.

  • Chromatographic Conditions:

    • Column: Phenomenex C18, 250×4.6 mm, 5 µm.[2]

    • Mobile Phase: Acetonitrile: Phosphate buffer (60:40 v/v), pH adjusted to 7.0 with o-phosphoric acid.[2]

    • Flow Rate: 1.2 ml/min.[2]

    • Detection: UV at 390 nm.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of lornoxicam in a biological matrix using LC-MS/MS with an internal standard.

Lornoxicam_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Plasma) add_is Add Internal Standard (e.g., Lornoxicam-d4) start->add_is extraction Extraction (e.g., Protein Precipitation or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge collect_supernatant Collect Supernatant/Organic Layer centrifuge->collect_supernatant evaporate Evaporation (if LLE) collect_supernatant->evaporate For LLE lc_injection LC Injection collect_supernatant->lc_injection reconstitute Reconstitution evaporate->reconstitute reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Lornoxicam calibration_curve->quantification

Caption: Experimental workflow for Lornoxicam analysis.

References

Lornoxicam Assay: A Comparative Guide to Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID). We will focus on the critical performance characteristics of linearity and range, presenting data from various validated assays. While the specific use of lornoxicam-d4 as an internal standard is not extensively detailed in publicly available literature, this guide will utilize a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method as a benchmark, a technique where a deuterated internal standard like this compound is ideally employed. This will be compared against alternative methods such as High-Performance Liquid Chromatography (HPLC) with UV detection and UV spectrophotometry.

Data Summary: Linearity and Range of Lornoxicam Assays

The following table summarizes the linearity and range of different analytical methods for lornoxicam quantification.

MethodLinearity RangeCorrelation Coefficient (r²)Internal StandardMatrix
LC-MS/MS 2.0 - 1600 ng/mL[1]> 0.998[1]Piroxicam[2][3]Human Plasma[1][2][3]
LC-MS/MS 21.51 - 1276.61 ng/mL[2]≥ 0.99[2]Piroxicam[2]Human Plasma[2]
LC-MS/MS 0.50 - 500 ng/mL[4]0.9998[4]Isoxicam[4]Human Plasma[4]
RP-HPLC 0.5 - 20 µg/mLNot explicitly stated, but excellent correlation reportedNot specifiedBulk and Pharmaceutical Preparations
RP-HPLC 10 - 50 µg/mL[5]> 0.999[5]Not specifiedBulk and Solid Dosage Form[5]
RP-HPLC 12.5 - 75 µg/mL[6]1[6]Not specifiedPharmaceutical Dosage Forms[6]
HPTLC 60 - 360 ng/band[7]0.998[7]Not applicableCombined Dosage Form[7]
UV Spectrophotometry 5 - 30 µg/mL[6][8]0.999[8]Not applicableTablet Dosage Form[8]
UV Spectrophotometry 2.0 - 26.0 µg/mL[9]0.999[9]Not applicablePlasma[9]
Derivative UV Spectrophotometry 0.5 - 35 µg/mL (Zero Order)[10]Not specifiedNot applicablePharmaceutical Preparations[10]
Derivative UV Spectrophotometry 0.2 - 75 µg/mL (First Order)[10]Not specifiedNot applicablePharmaceutical Preparations[10]

Experimental Protocols

LC-MS/MS Method for Lornoxicam in Human Plasma

This method is representative of a high-sensitivity assay where this compound would be an ideal internal standard.

  • Sample Preparation : Protein precipitation is a common technique for plasma sample preparation.[2]

  • Chromatographic Separation :

    • Column : Hypurity advance, 50×4.6mm, 5 µm[2] or a Zorbax XDB-C8 column.[3]

    • Mobile Phase : A mixture of 0.3% formic acid in water and 0.3% formic acid in acetonitrile (50:50% v/v)[2] or methanol-water-formic acid (80:20:0.5).[3]

    • Flow Rate : 0.7 mL/min.[3]

  • Mass Spectrometric Detection :

    • Ionization : Positive ion mode using an atmospheric pressure chemical ionization (APCI) source.[3]

    • Detection : A tandem mass spectrometer is used in selected reaction monitoring (SRM) mode.

    • Transitions : For lornoxicam, the precursor to product ion combination of m/z 372→121 is monitored. For the internal standard piroxicam, m/z 332→121 is used.[3]

  • Quantification : A calibration curve is constructed by plotting the peak area ratio of lornoxicam to the internal standard against the concentration of the calibration standards. The linearity of the method is assessed by the correlation coefficient of the calibration curve.

RP-HPLC Method for Lornoxicam in Pharmaceutical Formulations
  • Chromatographic System : A standard HPLC system equipped with a UV detector.

  • Chromatographic Separation :

    • Column : A C18 column, such as a Phenomenex C18 (250×4.6 mm, 5 µm)[5] or an Eclipse C18 column (150 mm x 4.6 mm, 5 μm).

    • Mobile Phase : A mixture of acetonitrile and a buffer, such as phosphate buffer (60:40 v/v) with pH adjusted to 7.0[5], or methanol and 0.1% formic acid in water (80:20 v/v).

    • Flow Rate : Typically around 1.2 mL/min[5] or 0.8 mL/min.

    • Detection : UV detection at a wavelength of 390 nm[5] or 381 nm.

  • Quantification : A calibration curve is generated by plotting the peak area of lornoxicam against the concentration of the standards.

UV Spectrophotometric Method for Lornoxicam in Tablets
  • Instrumentation : A UV-Visible spectrophotometer.

  • Methodology :

    • Solvent : 0.05 M NaOH is a suitable solvent.[6][8]

    • Wavelength : The maximum absorbance (λmax) for lornoxicam is determined, which is approximately 258 nm in 0.05 M NaOH.[8]

    • Quantification : A standard calibration curve is prepared by measuring the absorbance of solutions of known lornoxicam concentrations at the λmax. The concentration of lornoxicam in the sample is then determined from this curve.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of lornoxicam in a biological matrix using an LC-MS/MS method, which is the standard approach when employing a deuterated internal standard like this compound.

Lornoxicam_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Collection add_is Addition of Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_injection Injection into HPLC supernatant_transfer->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation ms_detection Mass Spectrometric Detection chrom_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Workflow for Lornoxicam Assay using LC-MS/MS.

References

A Comparative Analysis of Lornoxicam Pharmacokinetics Across Species

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID), in various species. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the species-specific disposition of this potent analgesic and anti-inflammatory agent.

Pharmacokinetic Data Summary
ParameterHumanRabbit
Dose 4 mg (Oral)0.4 mg/kg (IM)
Cmax (Maximum Plasma Concentration) 280 µg/L0.463 µg/mL
Tmax (Time to Cmax) 2.5 hours1.512 hours
AUC (Area Under the Curve) Proportional to doseNot explicitly stated
t½ (Elimination Half-life) 3-5 hours[3][4]2.283 hours
Bioavailability ~90-100% (Oral)99.79% (IM)
Protein Binding ~99%[5]Not explicitly stated

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs to accurately characterize the pharmacokinetics of Lornoxicam. Below are detailed methodologies representative of those cited.

Human Pharmacokinetic Studies
  • Study Design: Clinical phase I studies have been conducted in healthy human volunteers[4][6]. Typically, these are open-label, crossover, or parallel-group studies.

  • Drug Administration: Lornoxicam has been administered orally as a solution or in tablet form, and also intravenously[4][6]. For oral administration, doses are typically taken with a standardized volume of water after a period of fasting.

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Serial blood samples are usually drawn over a 24-hour period. Plasma is separated by centrifugation and stored at low temperatures (e.g., -20°C) until analysis.

  • Analytical Method: Lornoxicam concentrations in plasma are quantified using validated high-performance liquid chromatography (HPLC) methods with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity[7]. These methods are validated for linearity, accuracy, precision, and specificity.

Animal Pharmacokinetic Studies (Rabbit Model)
  • Animal Model: Studies in rabbits have utilized healthy adult animals of a specified strain and weight range. Animals are typically acclimatized to laboratory conditions before the experiment.

  • Drug Administration: Lornoxicam has been administered intravenously (IV) and intramuscularly (IM) to assess its pharmacokinetic profile.

  • Sample Collection: Blood samples are collected from a suitable vein (e.g., marginal ear vein) at various time points post-administration. Plasma is harvested and stored frozen until analysis.

  • Analytical Method: Similar to human studies, HPLC with UV detection is a common method for the determination of Lornoxicam concentrations in rabbit plasma. The method is validated to ensure reliable and accurate measurements.

Mandatory Visualizations

Signaling Pathway of Lornoxicam

Lornoxicam, like other NSAIDs, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Lornoxicam_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Lornoxicam Lornoxicam Lornoxicam->COX1 Lornoxicam->COX2 PK_Workflow cluster_study_design Study Design & Execution cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Interpretation Animal_Model Animal Model Selection (e.g., Rabbit) Drug_Admin Drug Administration (e.g., Oral, IV, IM) Animal_Model->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (e.g., HPLC, LC-MS/MS) Plasma_Separation->Sample_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Sample_Analysis->PK_Modeling Parameter_Calc Calculation of Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calc

References

Cross-validation of Lornoxicam assays with different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different internal standards (IS) used in the bioanalytical assays of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID). The selection of an appropriate internal standard is critical for ensuring the accuracy and precision of quantitative bioanalytical methods. Here, we compare the use of Piroxicam, a structurally related oxicam, as an internal standard for Lornoxicam analysis with an alternative approach where Lornoxicam itself is employed as an internal standard for the analysis of a related compound, Meloxicam. This guide offers supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most suitable internal standard for their Lornoxicam studies.

The Role of Internal Standards in Bioanalysis

In quantitative chromatographic analysis, an internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest. It is added at a constant concentration to all samples, including calibrators, quality controls, and unknown study samples, before sample processing. The IS helps to correct for the variability that can be introduced during sample preparation and analysis, such as extraction losses and injection volume inconsistencies. An ideal internal standard should co-elute near the analyte but be chromatographically resolved, exhibit similar ionization efficiency in mass spectrometry, and not be present in the biological matrix being analyzed.

Experimental Protocols

Lornoxicam Assay with Piroxicam as Internal Standard

A common approach for the quantification of Lornoxicam in biological matrices, such as human plasma, is the use of Piroxicam as an internal standard in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Sample Preparation: The sample preparation process typically involves a protein precipitation technique.[1]

  • To a 0.200 mL aliquot of the plasma sample, 0.050 mL of Piroxicam internal standard solution (at a concentration of 2000 ng/mL) is added and vortexed.[1]

  • Acetonitrile is then added to precipitate the plasma proteins.[1]

  • The mixture is centrifuged, and the resulting supernatant is separated for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic Column: Hypurity advance, 50×4.6mm, 5 µm.[1]

  • Mobile Phase: A mixture of 0.3% formic acid in water and 0.3% formic acid in Acetonitrile (50:50% v/v).[1]

  • Diluent: 50% methanol in water.[1]

  • Detection: Mass Spectrometry (MS) detector.[1]

Meloxicam Assay with Lornoxicam as Internal Standard

In some analytical methods, Lornoxicam itself can serve as an effective internal standard for the quantification of other structurally related oxicams, such as Meloxicam. This provides valuable insight into the performance of Lornoxicam as an internal standard.

Sample Preparation: The specific sample preparation for this assay was not detailed in the available search results. However, a typical procedure would involve protein precipitation or liquid-liquid extraction.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic Column: Not specified in the available results.

  • Mobile Phase: Not specified in the available results.

  • Detection: Not specified in the available results.

Quantitative Data Comparison

The performance of an analytical method is evaluated through various validation parameters. The table below summarizes the key quantitative data for the Lornoxicam assay using Piroxicam as the internal standard.

Validation ParameterLornoxicam Assay with Piroxicam IS
Linearity Range 21.51 - 1276.61 ng/mL[1]
Correlation Coefficient (r²) ≥ 0.99
Limit of Quantification (LOQ) 21.56 ng/mL
Precision (% CV)
   Within-Batch3.7 - 10.3%
   Between-Batch3.8 - 9.0%
Accuracy (% of Nominal)
   Within-Batch105.3 - 109.1%
   Between-Batch105.3 - 107.8%
Recovery (%)
   Lornoxicam62.37 - 74.61%
   Piroxicam (IS)Not specified

Data for a Meloxicam assay using Lornoxicam as an IS was not available in a comparable format.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the analytical process and the pharmacological context of Lornoxicam, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Plasma) AddIS Addition of Internal Standard (Piroxicam or Lornoxicam) SampleCollection->AddIS ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Injection Injection into LC System SupernatantTransfer->Injection Chromatography Chromatographic Separation Injection->Chromatography MassSpec Mass Spectrometric Detection Chromatography->MassSpec PeakIntegration Peak Integration MassSpec->PeakIntegration RatioCalculation Analyte/IS Peak Area Ratio PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Bioanalytical Workflow for Lornoxicam Quantification

signaling_pathway cluster_cox Cyclooxygenase (COX) Enzymes ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Lornoxicam Lornoxicam Lornoxicam->COX1 Lornoxicam->COX2

Lornoxicam's Mechanism of Action via COX Inhibition

Objective Comparison and Conclusion

The choice of an internal standard is a critical decision in the development of a robust bioanalytical method.

Piroxicam as an Internal Standard for Lornoxicam:

  • Advantages: Piroxicam is a member of the same oxicam class of NSAIDs as Lornoxicam, implying similar chemical and physical properties. This structural similarity is advantageous for mimicking the behavior of Lornoxicam during sample extraction and chromatographic analysis, leading to effective compensation for analytical variability. The presented data demonstrates that a method using Piroxicam as an IS can be successfully validated with good linearity, precision, and accuracy.

  • Considerations: The primary consideration is ensuring that Piroxicam is not present as a co-administered medication in the study subjects, which would lead to interference.

Lornoxicam as an Internal Standard for Other Analytes (e.g., Meloxicam):

  • Advantages: The use of Lornoxicam as an IS for a related compound demonstrates its suitability as a stable and reliable compound for bioanalytical purposes. This suggests that a deuterated or ¹³C-labeled Lornoxicam could be an excellent, albeit more expensive, internal standard for Lornoxicam analysis, as it would have nearly identical extraction and chromatographic properties.

  • Considerations: When Lornoxicam is used as an IS for another analyte, the focus is on the accurate quantification of that other analyte. The validation data for the analyte (Meloxicam in this case) would not be directly transferable to a method where Lornoxicam is the analyte of interest.

Recommendation:

For the routine bioanalysis of Lornoxicam, Piroxicam has been demonstrated to be a suitable and effective internal standard, as evidenced by the successful validation of LC-MS/MS methods.[1] It offers a cost-effective and reliable option, provided that potential co-administration in study subjects is ruled out. For studies requiring the highest level of precision and accuracy, the development of a method using a stable isotope-labeled Lornoxicam as the internal standard would be the gold standard, although this would come at a higher cost. The use of Lornoxicam as an internal standard for other oxicams further validates its stable behavior in analytical systems. Researchers should carefully consider the specific requirements of their study, including cost, availability of standards, and the potential for metabolic or co-administered interferences, when selecting an internal standard for Lornoxicam analysis.

References

Lornoxicam: A Comparative Analysis of Efficacy and Tolerability Against Other NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and tolerability of lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, with other commonly used NSAIDs. The information presented is based on data from clinical trials and meta-analyses, offering valuable insights for research and drug development.

Mechanism of Action: A Balanced Approach

Lornoxicam, like other NSAIDs, exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever.[1][3] Lornoxicam is characterized by its potent and balanced inhibition of both COX-1 and COX-2 isoenzymes.[3][4] This dual inhibition is believed to contribute to its strong analgesic and anti-inflammatory properties.[5][6] Unlike some NSAIDs, lornoxicam's inhibition of cyclooxygenase does not lead to an increase in leukotriene formation, which may minimize the risk of certain adverse events.[1][2] Its short plasma half-life of approximately 3 to 5 hours may also contribute to a favorable tolerability profile by preventing drug accumulation.[7][5][8]

NSAID Mechanism of Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes GI Protection, Platelet Aggregation Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Inflammation, Pain, Fever Lornoxicam Lornoxicam & other NSAIDs Lornoxicam->COX1 Lornoxicam->COX2

Mechanism of action of Lornoxicam and other NSAIDs.

Efficacy in Clinical Settings: A Tabular Comparison

The analgesic and anti-inflammatory efficacy of lornoxicam has been evaluated in various clinical settings, including postoperative pain, osteoarthritis, and acute pain conditions. The following tables summarize the comparative efficacy data from key clinical trials.

Postoperative Pain Management
ComparisonIndicationLornoxicam DosageComparator DosageKey Efficacy OutcomesCitation
Lornoxicam vs. Diclofenac Acute Renal Colic8 mg IV75 mg IMLornoxicam showed a statistically significant greater reduction in pain score at 15 minutes. Both drugs were equally effective and safe overall.[9]
Lornoxicam vs. Ibuprofen Third Molar Surgery8 mg oral400 mg oralNo statistically significant differences in analgesic consumption, rescue medication use, or pain intensity. Both were rated as equally effective.[10][11][12]
Lornoxicam vs. Parecoxib Laparoscopic Cholecystectomy8 mg IV40 mg IVBoth drugs were equianalgesic and more effective than placebo in reducing pain scores at rest and on movement. No significant difference between lornoxicam and parecoxib.[13][14][15]
Lornoxicam Quick-Release vs. Parecoxib Laparoscopic Cholecystectomy8 mg PO40 mg IVBoth were found to be equivalent adjuvant analgesics and more effective than placebo in reducing pain intensity and the need for rescue analgesia.[16]
Lornoxicam vs. Morphine Oral Surgery≥ 8 mg oral10 mgLornoxicam was more effective than morphine in controlling pain.[5][17]
Lornoxicam vs. Tramadol Knee Surgery16-24 mg daily oral300 mg dailyLornoxicam was more effective than tramadol.[5][17]
Management of Osteoarthritis and Low Back Pain
ComparisonIndicationLornoxicam DosageComparator DosageKey Efficacy OutcomesCitation
Lornoxicam vs. Diclofenac Osteoarthritis4 mg tid or 8 mg bid50 mg tidLornoxicam was as effective as diclofenac in improving the functional index of severity for OA over a 12-week period.[18]
Lornoxicam vs. Diclofenac Osteoarthritis4-8 mg bid50-100 mg tidLornoxicam demonstrated significantly greater potency and efficacy in reducing pain scores over 4 weeks.
Lornoxicam Quick-Release vs. Diclofenac Potassium Acute Low Back Pain24 mg on day 1, then 8 mg bid150 mg on day 1, then 50 mg bidLornoxicam was non-inferior to diclofenac potassium in terms of onset of pain relief and showed a higher magnitude of analgesic effect.[19][20]

Tolerability Profile: A Comparative Overview

The tolerability of NSAIDs, particularly concerning gastrointestinal (GI) and cardiovascular adverse events, is a critical factor in their clinical use.

Gastrointestinal Tolerability

A meta-analysis of safety data suggests that lornoxicam is as well-tolerated as other NSAIDs.[7] The risk of experiencing a gastrointestinal adverse event with lornoxicam was comparable to that of other NSAIDs and placebo.[7] However, when compared to all active comparator analgesics (including NSAIDs and opioids), lornoxicam was associated with a significantly lower risk of GI adverse events.[7]

In a direct comparison, lornoxicam 8 mg twice daily caused significantly less gastroduodenal mucosal injury than naproxen 500 mg twice daily in healthy male volunteers.[21] This improved GI safety profile may be attributed to its short half-life.[5][17]

Cardiovascular and Renal Tolerability

The meta-analysis did not find an increased risk of cardiac, renal, or vascular adverse events with lornoxicam compared to placebo or other NSAIDs.[7] In fact, the risk of vascular adverse events was significantly lower with lornoxicam compared to all active comparators.[7] The balanced COX-1/COX-2 inhibition of lornoxicam may contribute to a cardiovascular risk profile more comparable to ibuprofen and potentially lower than the more COX-2 selective diclofenac.[7] NSAIDs with short elimination half-lives, like lornoxicam, may also be less nephrotoxic.[7]

Overall Adverse Events

The overall risk of experiencing any adverse event with lornoxicam was comparable to that of other NSAIDs and placebo.[7] However, lornoxicam was associated with a significantly lower risk of any adverse event compared to all active comparator analgesics.[7] Studies comparing lornoxicam with diclofenac and ibuprofen found no significant differences in the frequency or severity of adverse events between the treatment groups.[10][11][18]

Experimental Protocols: A Methodological Framework

The clinical trials cited in this guide generally follow a randomized, double-blind, comparative design. Below is a generalized workflow for such studies in the context of postoperative pain.

Clinical_Trial_Workflow Patient_Screening Patient Screening & Inclusion/Exclusion Criteria Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Drug_Administration Drug Administration (Lornoxicam, Comparator, Placebo) Randomization->Drug_Administration Postoperative_Assessment Postoperative Assessment (Pain Scores, Rescue Medication) Drug_Administration->Postoperative_Assessment Adverse_Event_Monitoring Adverse Event Monitoring Drug_Administration->Adverse_Event_Monitoring Data_Analysis Data Analysis Postoperative_Assessment->Data_Analysis Adverse_Event_Monitoring->Data_Analysis

Generalized workflow for a postoperative pain clinical trial.

A typical experimental protocol for a postoperative pain study involves the following key elements[22][23][24][25][26]:

  • Study Design: A prospective, randomized, double-blind, parallel-group, or crossover design is commonly employed.[9][10][11][18][20]

  • Patient Population: Patients undergoing specific surgical procedures (e.g., third molar extraction, laparoscopic cholecystectomy) with an expected level of postoperative pain are recruited.[10][13][16] Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.

  • Intervention: Patients are randomly assigned to receive lornoxicam, a comparator NSAID, or placebo.[13][14][16] The dosage and route of administration are standardized.

  • Efficacy Assessment: The primary efficacy endpoint is often the change in pain intensity from baseline, measured using a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS) at specified time points post-treatment.[9][10][13][16] Other endpoints may include time to onset of pain relief, duration of analgesia, and consumption of rescue medication.[11][19][20]

  • Tolerability Assessment: Adverse events are systematically recorded and evaluated throughout the study period. This includes monitoring for gastrointestinal, cardiovascular, and renal side effects.[7][18]

  • Statistical Analysis: Appropriate statistical methods are used to compare the efficacy and tolerability between treatment groups.

Conclusion

Lornoxicam is a potent NSAID with a well-documented efficacy and tolerability profile.[5][6] Clinical evidence suggests that lornoxicam is at least as effective as, and in some cases more effective than, other commonly used NSAIDs and analgesics in various acute and chronic pain conditions.[5][27] Its balanced COX-1/COX-2 inhibition and short half-life may contribute to its favorable gastrointestinal and cardiovascular tolerability profile compared to some other NSAIDs.[7][5][21] This comprehensive comparison provides a valuable resource for researchers and drug development professionals in the evaluation and positioning of lornoxicam within the therapeutic landscape of analgesic and anti-inflammatory agents.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Lornoxicam-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Lornoxicam-d4, a deuterated analog of the potent non-steroidal anti-inflammatory drug (NSAID), Lornoxicam. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination. Lornoxicam is classified as fatal if swallowed, necessitating stringent handling protocols.[1][2]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH approved).[3]Chemical-impermeable gloves (inspected prior to use).[3]Laboratory coat.Not generally required.
Weighing and Aliquoting (in a ventilated enclosure) Tightly fitting safety goggles with side-shields or a face shield.[3][4]Double-gloving with chemical-resistant gloves (e.g., nitrile).[5]Disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5]A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.[3]
Solution Preparation and Handling Tightly fitting safety goggles with side-shields.[3]Double-gloving with chemical-resistant gloves.[5]Disposable gown with tight-fitting cuffs.[5]Work in a well-ventilated area or chemical fume hood to avoid aerosol formation.[2][6]
Accidental Spill Cleanup Tightly fitting safety goggles with side-shields and a face shield.[3][4]Double-gloving with chemical-resistant, impervious gloves.[3]Fire/flame resistant and impervious clothing or coveralls.[3]Full-face respirator with appropriate cartridges.[3]
Waste Disposal Tightly fitting safety goggles with side-shields.[3]Double-gloving with chemical-resistant gloves.[5]Disposable gown.[5]Not generally required if handling sealed waste containers.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for weighing the solid compound and preparing a solution.

cluster_prep Preparation cluster_weighing Weighing cluster_solution Solution Preparation cluster_cleanup Post-Handling Cleanup prep_area Designate a work area in a chemical fume hood or ventilated balance enclosure. gather_ppe Don all required PPE (see table). prep_area->gather_ppe decontaminate Decontaminate the work surface before starting. gather_ppe->decontaminate tare Tare a tared weigh boat or container on an analytical balance. dispense Carefully dispense the required amount of this compound. tare->dispense record Record the exact weight. dispense->record seal_primary Securely close the primary this compound container. record->seal_primary transfer Quantitatively transfer the weighed compound to a volumetric flask. add_solvent Add a portion of the desired solvent and gently swirl to dissolve. transfer->add_solvent fill_mark Add solvent to the calibration mark. add_solvent->fill_mark mix Cap and invert the flask several times to ensure a homogenous solution. fill_mark->mix label_solution Label the solution with the compound name, concentration, date, and your initials. mix->label_solution clean_surface Decontaminate the work surface and any equipment used. dispose_ppe Dispose of all single-use PPE as hazardous waste. clean_surface->dispose_ppe wash_hands Wash hands thoroughly with soap and water. dispose_ppe->wash_hands

Figure 1. Workflow for weighing and preparing this compound solutions.
Experimental Protocol: Weighing and Dissolving this compound

  • Preparation :

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Assemble all necessary materials: this compound, solvent, volumetric flasks, spatulas, weigh boats, and waste containers.

    • Don the appropriate PPE as detailed in the table above. This should include a lab coat, safety goggles, and double gloves.

    • Decontaminate the work surface with an appropriate cleaning agent.

  • Weighing :

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.

    • Once the target weight is achieved, record the exact amount.

    • Securely close the primary container of this compound.

  • Solution Preparation :

    • Quantitatively transfer the weighed this compound into a clean volumetric flask of the appropriate size.

    • Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the compound.

    • Once dissolved, add more solvent until the solution reaches the calibration mark on the neck of the flask.

    • Cap the flask and invert it multiple times to ensure the solution is thoroughly mixed.

    • Label the flask clearly with the compound name (this compound), concentration, solvent, preparation date, and the researcher's initials.

  • Cleanup :

    • Wipe down the work surface and all non-disposable equipment with a suitable decontaminating solution.

    • Dispose of all contaminated disposable items, including gloves, weigh boats, and wipes, in the designated hazardous waste container.

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

Proper segregation and disposal of this compound waste are imperative to prevent environmental contamination and ensure regulatory compliance. All materials that have come into contact with this compound must be treated as hazardous waste.

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_labeling Labeling cluster_disposal Disposal solid_waste Solid Waste (gloves, gowns, weigh boats, contaminated wipes) solid_container Place in a designated, labeled, leak-proof hazardous solid waste container. solid_waste->solid_container liquid_waste Liquid Waste (unused solutions, solvent rinses) liquid_container Collect in a labeled, sealed, and compatible hazardous liquid waste container. liquid_waste->liquid_container sharps_waste Sharps Waste (contaminated needles, pipette tips) sharps_container Place in a designated, puncture-resistant hazardous sharps container. sharps_waste->sharps_container label_info Label all waste containers with: - 'Hazardous Waste' - 'Cytotoxic' - this compound - Accumulation Start Date - Hazard Symbols storage Store waste in a designated satellite accumulation area. label_info->storage pickup Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. storage->pickup incineration Waste is transported for high-temperature incineration by a licensed facility. pickup->incineration

Figure 2. Disposal pathway for this compound waste.
Disposal Protocol

  • Segregation at the Source :

    • Solid Waste : All contaminated solid materials, such as gloves, disposable gowns, weigh boats, and cleaning materials, must be placed in a designated, leak-proof container lined with a yellow bag labeled for cytotoxic/hazardous waste.[7]

    • Liquid Waste : Unused solutions and solvent rinses containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Ensure the container material is compatible with the solvent used.

    • Sharps Waste : Contaminated sharps, including needles, syringes, and pipette tips, must be disposed of in a rigid, puncture-resistant sharps container labeled for hazardous waste.[7]

  • Labeling :

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic".[6][8]

    • The label should also include the full chemical name (this compound), the accumulation start date, and appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).[6][9]

  • Storage :

    • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic.

  • Final Disposal :

    • When waste containers are full, follow your institution's procedures to arrange for pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Do not dispose of any this compound waste down the drain or in the regular trash.[10]

    • The primary method for the disposal of cytotoxic waste is high-temperature incineration.[3]

By adhering to these stringent safety and handling protocols, researchers can work safely with this compound while protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet for this compound before beginning any work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.